Product packaging for Baicalin methyl ester(Cat. No.:)

Baicalin methyl ester

Numéro de catalogue: B1631974
Poids moléculaire: 460.4 g/mol
Clé InChI: AOWRAYJMTOYETH-SXFAUFNYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Baicalin methyl ester has been reported in Scutellaria baicalensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O11 B1631974 Baicalin methyl ester

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)32-13-8-12-14(16(25)15(13)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,17-20,22,24-28H,1H3/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWRAYJMTOYETH-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Baicalin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of baicalin methyl ester, a methylated derivative of the flavonoid baicalin. Baicalin is primarily sourced from the medicinal herb Scutellaria baicalensis[1]. The methylation of baicalin to its methyl ester can enhance its bioavailability and stability, making it a compound of interest for pharmaceutical development, particularly in research focused on inflammatory diseases[1]. This document details the chemical synthesis, purification protocols, and relevant biological pathways associated with this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of the carboxylic acid group on the glucuronic acid moiety of baicalin. While various esterification techniques exist, a common approach involves reaction with a methylating agent in the presence of a suitable solvent.

General Reaction Scheme

The synthesis converts baicalin to its methyl ester, typically via Fischer-Speier esterification or by using a methylating agent like methyl chlorosulfite.

Baicalin + Methylating Agent → this compound + Byproducts

One cited synthetic route reports a yield of up to 96.1% using baicalin and methyl chlorosulfite as reactants[2].

Representative Experimental Protocol: Methyl Esterification

The following protocol is a representative method for the synthesis of this compound based on standard esterification principles.

Materials:

  • Baicalin (starting material)

  • Methyl chlorosulfite or Methanol (CH₃OH) with a strong acid catalyst (e.g., H₂SO₄)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve baicalin in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation:

    • Method A (Methanol/Acid Catalyst): Add an excess of methanol followed by a catalytic amount of concentrated sulfuric acid.

    • Method B (Methyl Chlorosulfite): Cool the solution in an ice bath (0°C) and slowly add methyl chlorosulfite dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (baicalin) is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then a brine solution to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Proceed with the purification of the crude product as detailed in the following section.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. The methods described below are commonly used for flavonoids and can be adapted for this compound.

Column Chromatography

Column chromatography is a highly effective method for purifying flavonoid derivatives.

Protocol:

  • Stationary Phase: Pack a glass column with silica gel (300-400 mesh) as the stationary phase, slurried in the initial mobile phase solvent[3]. Polyamide resin can also be used[4][5].

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with a gradient solvent system. A common system for flavonoids is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate (e.g., from 20:1 to 1:1 v/v)[3].

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is used to obtain a highly pure crystalline product.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Acetone and ethyl acetate are often used for related compounds[3].

  • Dissolution: Dissolve the partially purified product in a minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or at low temperatures (-4 to 25°C) to induce crystallization[3].

  • Isolation and Drying: Collect the resulting crystals by filtration, wash them with a small amount of cold solvent, and dry them under a vacuum to remove any residual solvent.

Data Presentation

The following tables summarize quantitative data related to the purification of baicalin and its aglycone, baicalein, which can serve as a reference for the purification of this compound.

Table 1: Purification of Baicalin and Related Compounds using Chromatography

Compound Chromatographic Method Resin/Stationary Phase Purity Achieved Recovery Yield Reference
Baicalin Macroporous Resin Adsorption HPD-100 3.6-fold increase 85.7% [6]
Baicalin Ionic Liquids Grafted Silica [C3mim]+Cl−@SiO2 96.5% Not specified [7]
Baicalein High-Speed Counter-Current n-hexane-ethyl acetate-n-butanol-water 95.7% 92.7% [8]

| Baicalein | Macroporous Resin | DM130 and D101 | 98.7% (from 74.2%) | Not specified |[9][10] |

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Baicalin Baicalin Reaction Esterification (e.g., with CH3OH/H+) Baicalin->Reaction Crude_Product Crude Baicalin Methyl Ester Reaction->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Baicalin Methyl Ester Recrystallization->Pure_Product

Synthesis and Purification Workflow Diagram.
Signaling Pathway: Inhibition of NF-κB

The mode of action for this compound involves the inhibition of pro-inflammatory pathways, notably the NF-κB pathway, which is crucial in inflammatory responses[1]. Baicalin itself is also known to suppress the NF-κB pathway[11].

NFkB_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates for Degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB:e->IkB_NFkB:w NFkB_p65 NF-κB (p65/p50) NFkB_p65:e->IkB_NFkB:w NFkB_p65_nuc NF-κB (Active) IkB_NFkB->NFkB_p65_nuc Translocation DNA DNA NFkB_p65_nuc->DNA Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 Activates BME This compound BME->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.

References

An In-depth Technical Guide to Baicalin Methyl Ester: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of baicalin methyl ester, a methylated derivative of the flavonoid baicalin. Sourced from the medicinal herb Scutellaria baicalensis, this compound exhibits enhanced bioavailability and stability compared to its parent molecule. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its mechanism of action, particularly its role as an inhibitor of pro-inflammatory pathways and viral enzymes. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a flavonoid derivative whose structure and properties have been characterized by various analytical techniques. The methylation of the glucuronic acid moiety of baicalin enhances its lipophilicity, which is believed to contribute to its improved biological activity and pharmacokinetic profile.

Structure
  • IUPAC Name: (2S,3S,4S,5R,6S)-2-(((5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)carbonyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol

  • Chemical Formula: C₂₂H₂₀O₁₁[1]

  • Molecular Weight: 460.39 g/mol [1]

  • CAS Number: 82475-03-4[1]

  • Canonical SMILES: COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.

PropertyValueReference
Melting Point268-270 °C
Boiling Point754.5 ± 60.0 °C (Predicted)
Density1.631 ± 0.06 g/cm³ (Predicted)
pKa5.90 ± 0.40 (Predicted)
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
StorageStore at -20°C, desiccated

Spectral Data

¹H and ¹³C NMR Spectroscopy

The structural confirmation of this compound relies on ¹H and ¹³C NMR spectroscopy. The presence of the methyl ester group will introduce a characteristic singlet in the ¹H NMR spectrum around 3.7 ppm and a carbonyl carbon signal in the ¹³C NMR spectrum around 170 ppm. The remaining signals are expected to be similar to those of baicalin, with slight shifts due to the esterification. The spectra for baicalin are publicly available for comparison.[2][3][4][5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

Objective: To synthesize this compound from baicalin through esterification.

Materials:

  • Baicalin

  • Methanol

  • Sulfoxide chloride (Thionyl chloride)

  • Diethyl ether

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Add 222 mg (0.5 mmol) of baicalin to a 100 mL single-necked round-bottom flask.

  • Add 16 mL of methanol to the flask and stir the mixture.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add 300 µL of sulfoxide chloride dropwise to the stirring suspension.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 20 mL of methanol to dissolve the precipitate, and then evaporate the solvent again.

  • Add 20 mL of diethyl ether to the residue to precipitate the product.

  • Collect the solid product by filtration to obtain this compound.

Purification

Objective: To purify the synthesized this compound.

Method 1: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol-water mixture).

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Method 2: Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

  • Collect the fractions and monitor by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent.

Biological Activity Assays

Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 (or other transfection reagent)

  • DMEM with 10% FBS

  • TNF-α (or other NF-κB activator)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control.[7][8][9][10][11]

Objective: To evaluate the inhibitory activity of this compound against Avian Myeloblastosis Virus (AMV) reverse transcriptase.

Materials:

  • AMV Reverse Transcriptase

  • Poly(rA)-oligo(dT) as template-primer

  • [³H]-dTTP (or other labeled dNTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 40 mM KCl, 7 mM MgCl₂, 10 mM DTT)

  • This compound

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), [³H]-dTTP, and varying concentrations of this compound.

  • Enzyme Addition: Add AMV reverse transcriptase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding cold 10% TCA.

  • Precipitation: Precipitate the newly synthesized DNA on ice for 30 minutes.

  • Filtration: Collect the precipitate by filtering the mixture through glass fiber filters.

  • Washing: Wash the filters with cold 5% TCA and then with ethanol.

  • Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each concentration of this compound compared to the control without the inhibitor.[12][13][14][15][16]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways. Its anti-inflammatory activity is primarily attributed to the inhibition of the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals such as TNF-α, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. This compound is reported to disrupt this pathway, leading to a reduction in the inflammatory response.[1]

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa->NFkB Releases DNA DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Activates Transcription BaicalinME Baicalin Methyl Ester BaicalinME->IKK Inhibits NFkB_n NF-κB NFkB_n->DNA Binds to

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental and Logical Workflows

General Workflow for Synthesis and Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Start: Baicalin Reaction Esterification (Methanol, SOCl₂) Start->Reaction Workup Solvent Evaporation & Precipitation Reaction->Workup Crude Crude Baicalin Methyl Ester Workup->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Pure Pure Baicalin Methyl Ester Purification->Pure Analysis Structural Analysis (NMR, MS) Pure->Analysis End End Analysis->End

Caption: Workflow for Synthesis and Characterization.

Workflow for Biological Activity Screening

The diagram below outlines the general procedure for screening the biological activity of this compound.

Bioactivity_Workflow Start Start: Pure Baicalin Methyl Ester Assay_Selection Select Biological Assays (e.g., NF-κB, AMV-RT) Start->Assay_Selection Dose_Response Dose-Response Studies Assay_Selection->Dose_Response Data_Collection Data Collection (Luminescence, Radioactivity) Dose_Response->Data_Collection Data_Analysis Data Analysis (IC₅₀ Calculation) Data_Collection->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Workflow for Biological Activity Screening.

Conclusion

This compound represents a promising derivative of a well-known natural product with significant therapeutic potential. Its enhanced physicochemical properties and potent biological activities, particularly its anti-inflammatory and antiviral effects, make it a compelling candidate for further drug development. This guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic utility of this compound.

References

Unraveling the Core Mechanism of Baicalin Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalin methyl ester, a methylated derivative of the flavonoid baicalin, is emerging as a compound of interest with potentially enhanced bioavailability and distinct pharmacological activities. While research is in its early stages, evidence points towards its role as a modulator of inflammatory pathways, particularly in the context of intestinal barrier function. This technical guide synthesizes the current understanding of the mechanism of action of this compound, providing an in-depth analysis of its effects on key signaling pathways. Due to the limited specific research on the methyl ester, this guide also draws comparative insights from the well-documented activities of its parent compound, baicalin, and its aglycone, baicalein, to provide a broader mechanistic context.

Introduction

Baicalin, a major flavonoid extracted from the root of Scutellaria baicalensis, has a long history of use in traditional medicine and is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical application can be limited by factors such as poor solubility and bioavailability. Chemical modifications, such as esterification, are being explored to enhance its pharmacokinetic profile and therapeutic efficacy. This compound is one such derivative, and preliminary studies suggest it retains and potentially enhances certain biological activities of the parent compound. One study indicates that methylation can improve bioavailability and stability.[3]

Core Mechanism of Action: Anti-inflammatory Effects

The primary documented mechanism of action for this compound is its anti-inflammatory activity, specifically in the context of protecting the intestinal barrier from damage induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses.[5] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the activation of NF-κB and its translocation to the nucleus, where it induces the expression of pro-inflammatory genes.

This compound has been shown to disrupt this pathway.[3] It is suggested to prevent the activation and nuclear translocation of the p65 subunit of NF-κB.[4] This inhibitory action on NF-κB is a cornerstone of its anti-inflammatory effect and is a mechanism shared with its parent compound, baicalin.[6]

The p65/TNF-α/MLCK/ZO-1 Signaling Pathway

A key study has identified a specific pathway through which this compound exerts its protective effects on the intestinal barrier: the p65/TNF-α/MLCK/ZO-1 signal pathway.[4]

  • p65 (NF-κB subunit): As mentioned, this compound inhibits the activation of p65.

  • Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine whose expression is regulated by NF-κB. By inhibiting NF-κB, this compound likely downregulates the production of TNF-α.

  • Myosin Light Chain Kinase (MLCK): TNF-α can activate MLCK, an enzyme that phosphorylates myosin light chains, leading to contraction of the actin-myosin ring and increased intestinal permeability.

  • Zonula Occludens-1 (ZO-1): ZO-1 is a crucial protein in the formation of tight junctions, which are essential for maintaining the integrity of the intestinal barrier. Increased MLCK activity can lead to the redistribution and degradation of ZO-1, disrupting tight junctions.

By inhibiting this cascade at the level of p65, this compound helps to maintain the integrity of tight junctions and preserve intestinal barrier function in the face of inflammatory stimuli like LPS.[4]

Comparative Mechanisms: Insights from Baicalin and Baicalein

Given the limited data specifically on this compound, examining the mechanisms of its parent compounds, baicalin and baicalein, provides valuable context and suggests other potential avenues of action for the methyl ester derivative.

Anticancer Activities

Both baicalin and baicalein have demonstrated significant anticancer properties through various mechanisms:

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[7][8]

  • Cell Cycle Arrest: These flavonoids can halt the proliferation of cancer cells at different phases of the cell cycle.[8]

  • Inhibition of Metastasis: They have been shown to suppress the invasion and migration of cancer cells.[9]

  • Signaling Pathway Modulation: Key pathways implicated in their anticancer effects include the PI3K/Akt, MAPK, and Wnt/β-catenin signaling pathways.[10][11]

One study noted that derivatives of baicalein showed more potent cytotoxicity against several cancer cell lines compared to the parent compound, suggesting that esterification could enhance anticancer activity.[12]

Neuroprotective Effects

Baicalin and baicalein have been extensively studied for their neuroprotective properties, which are attributed to:

  • Antioxidant Activity: They can scavenge reactive oxygen species (ROS), reducing oxidative stress, a key contributor to neurodegenerative diseases.[13]

  • Anti-inflammatory Action: Their ability to suppress neuroinflammation is a critical aspect of their neuroprotective effects.[14]

  • Anti-apoptotic Effects: They can protect neurons from apoptosis induced by various neurotoxic insults.[13]

Experimental Protocols

Detailed experimental protocols for this compound are limited. However, based on the available information and protocols for related compounds, the following methodologies are relevant.

In Vivo Model of LPS-Induced Intestinal Barrier Damage
  • Animal Model: Mice are administered lipopolysaccharide (LPS) to induce intestinal inflammation and barrier dysfunction.[4]

  • Treatment: this compound is administered to the mice, typically before or after the LPS challenge.

  • Outcome Measures:

    • Histological Analysis: Intestinal tissue is collected to assess morphological changes, such as villus length and crypt depth.

    • Immunohistochemistry/Western Blot: Expression and localization of key proteins like p65, TNF-α, MLCK, and ZO-1 are analyzed in intestinal tissue.

    • Permeability Assays: Intestinal permeability can be assessed using markers like FITC-dextran.

In Vitro Cell Models
  • Cell Lines:

    • Intestinal Epithelial Cells (e.g., Caco-2): Used to model the intestinal barrier and study the effects of this compound on tight junction integrity and inflammatory signaling in response to LPS.[4]

    • Cancer Cell Lines (e.g., MCF-7, A549, HepG2): Used to evaluate the cytotoxic and anti-proliferative effects of this compound.[12]

    • Immune Cells (e.g., Macrophages): Used to investigate the anti-inflammatory effects by measuring the production of cytokines and other inflammatory mediators.[15]

  • Assays:

    • Cell Viability Assays (e.g., MTT): To determine the cytotoxic effects.

    • Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To assess the induction of apoptosis.

    • Western Blotting: To measure the levels of key signaling proteins.

    • Immunofluorescence: To visualize the subcellular localization of proteins like NF-κB p65.

    • Trans-epithelial Electrical Resistance (TEER): To measure the integrity of the intestinal epithelial barrier in vitro.

Quantitative Data

Specific quantitative data for this compound is not widely available in the public domain. The following table provides a comparative summary of IC50 values for baicalin and baicalein to offer a point of reference.

CompoundTarget/AssayCell Line/SystemIC50 ValueReference
BaicaleinAntiproliferativeHepG2 (Liver Cancer)2.0 µM (for a derivative)[12]
BaicaleinAntiproliferativeA549 (Lung Cancer)0.8 µM (for a derivative)[12]
BaicaleinAntiproliferativeBCG-823 (Gastric Cancer)3.2 µM (for a derivative)[12]
BaicalinApoptosis InductionHT-29 (Colon Cancer)165.5 µM[16]
BaicaleinApoptosis InductionMCF-7 (Breast Cancer)~20-40 µM[7]
BaicaleinApoptosis InductionMDA-MB-231 (Breast Cancer)~20-40 µM[7]
BaicalinP-gp InhibitionCaco-2> 479 µg/mL[17]
BaicaleinP-gp InhibitionCaco-2332 µg/mL[17]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Preventing Intestinal Barrier Damage

baicalin_methyl_ester_pathway LPS LPS p65 p65 (NF-κB) LPS->p65 BME This compound BME->p65 Inhibits TNFa TNF-α p65->TNFa Induces Transcription MLCK MLCK TNFa->MLCK Activates ZO1 ZO-1 Degradation MLCK->ZO1 Induces Barrier Intestinal Barrier Disruption ZO1->Barrier experimental_workflow start Animal Model (e.g., Mice) lps LPS Administration start->lps bme This compound Treatment start->bme tissue Tissue Collection (Intestine) lps->tissue bme->tissue histology Histological Analysis tissue->histology western Western Blot (p65, TNF-α, MLCK, ZO-1) tissue->western permeability Permeability Assay (FITC-dextran) tissue->permeability end Data Analysis histology->end western->end permeability->end

References

Biological activity of Baicalin methyl ester in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Biological Activity of Baicalin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin, a major flavonoid component isolated from the roots of Scutellaria baicalensis, has been extensively studied for its wide range of pharmacological activities. Its derivative, this compound, represents a modification aimed at potentially enhancing its biological properties. This technical guide provides a comprehensive overview of the currently available in vitro biological data on this compound. The focus of this document is to present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. It is important to note that the body of research on this compound is still emerging, with current data primarily centered on its antiviral activities. The information on its anticancer, anti-inflammatory, and neuroprotective effects is limited, highlighting a significant area for future research.

Antiviral Activity of this compound

The most well-documented in vitro biological activity of this compound is its inhibitory effect against certain viruses. The available quantitative data is summarized below.

Quantitative Data: Antiviral Effects
CompoundVirusTargetAssayIC50Reference
This compound Bovine Viral Diarrhea Virus (BVDV)NS5B PolymeraseCCK-813.51 μg/mL[1][2]
This compound Avian Myeloblastosis Virus (AMV)Reverse TranscriptaseReverse Transcriptase Assay35-200 μM[3]
Experimental Protocols

This protocol details the method used to determine the 50% cytotoxic concentration (CC50) of this compound on Madin-Darby Bovine Kidney (MDBK) cells.[1][2]

Materials:

  • MDBK cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • MDBK cells are seeded into 96-well plates at a suitable density and cultured until a monolayer is formed.

  • A stock solution of this compound is prepared and serially diluted to various concentrations.

  • The culture medium is removed from the cells and replaced with medium containing the different concentrations of this compound. Control wells with untreated cells are also included.

  • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Following incubation, 10 μL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.

  • The absorbance at 450 nm is measured using a microplate reader.

  • The cell viability is calculated as a percentage of the control, and the CC50 value is determined by regression analysis.

This protocol describes the in vitro assessment of the antiviral activity of this compound against Bovine Viral Diarrhea Virus (BVDV).[1][2]

Materials:

  • MDBK cells

  • BVDV (NADL strain)

  • DMEM with 2% FBS

  • This compound

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Real-time RT-PCR system

Procedure:

  • MDBK cells are seeded in 96-well plates and grown to confluence.

  • The cells are infected with BVDV at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

  • Medium containing various non-toxic concentrations of this compound is added to the wells.

  • The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, total RNA is extracted from the cells.

  • The viral RNA levels are quantified using real-time RT-PCR targeting a specific viral gene (e.g., 5'-UTR).

  • The inhibition rate is calculated relative to the virus control, and the IC50 value is determined.

Visualizations

Proposed Antiviral Mechanism of this compound against BVDV

G BME This compound NS5B BVDV NS5B Polymerase (RNA-dependent RNA Polymerase) BME->NS5B Binds to Replication Viral RNA Replication BME->Replication Inhibition Inhibition NS5B->Replication Mediates

Caption: Proposed mechanism of this compound's anti-BVDV activity.

General Workflow for In Vitro Antiviral Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Seed Host Cells (e.g., MDBK) Infection 3. Infect Cells with Virus (e.g., BVDV) CellCulture->Infection CompoundPrep 2. Prepare Serial Dilutions of this compound Treatment 4. Treat Infected Cells with Compound CompoundPrep->Treatment Infection->Treatment Incubation 5. Incubate for Specified Period Treatment->Incubation Cytotoxicity 6a. Assess Cytotoxicity (e.g., CCK-8 Assay) Incubation->Cytotoxicity Antiviral 6b. Quantify Viral Inhibition (e.g., RT-PCR, Plaque Assay) Incubation->Antiviral DataAnalysis 7. Calculate IC50 & CC50 Cytotoxicity->DataAnalysis Antiviral->DataAnalysis

Caption: A generalized workflow for in vitro antiviral activity and cytotoxicity assessment.

Other Biological Activities: An Area for Future Research

While the antiviral properties of this compound are beginning to be elucidated, there is a notable absence of published in vitro data regarding its anticancer, anti-inflammatory, and neuroprotective activities. The parent compound, baicalin, has demonstrated significant effects in these areas, suggesting that this compound may also possess similar or enhanced properties.

  • Anticancer Potential: Baicalin has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Future studies could investigate whether this compound exhibits improved cytotoxicity or overcomes drug resistance in cancer cells.

  • Anti-inflammatory Effects: Baicalin is known to modulate inflammatory pathways such as NF-κB. Research into the effects of this compound on cytokine production and inflammatory enzyme activity in relevant cell models (e.g., macrophages) is warranted.

  • Neuroprotective Properties: The neuroprotective effects of baicalin have been attributed to its antioxidant and anti-apoptotic activities. Investigating the ability of this compound to protect neuronal cells from oxidative stress or excitotoxicity would be a valuable area of research.

Conclusion

This technical guide consolidates the current in vitro biological data for this compound, with a primary focus on its antiviral activities. The provided quantitative data, detailed experimental protocols, and visualizations offer a foundation for researchers and drug development professionals interested in this compound. The limited research in other key pharmacological areas underscores the significant opportunities for further investigation into the full therapeutic potential of this compound. As a derivative of the well-characterized flavonoid baicalin, its methyl ester form holds promise for novel therapeutic applications, pending further comprehensive in vitro and in vivo studies.

References

Baicalin Methyl Ester: A Technical Guide to its Source, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baicalin methyl ester, a methylated derivative of the flavonoid baicalin, is a compound of significant interest in pharmaceutical research due to its enhanced bioavailability and potent anti-inflammatory and antioxidant properties. Sourced from the roots of Scutellaria baicalensis Georgi (Chinese Skullcap), its production involves the extraction of its precursor, baicalin, followed by a semi-synthetic esterification process. This technical guide provides an in-depth overview of the natural source of baicalin, detailed methodologies for its extraction and subsequent conversion to this compound, and an exploration of its mechanism of action, particularly its role in the inhibition of the NF-κB signaling pathway.

Source and Extraction of the Precursor: Baicalin

This compound is not typically extracted directly from its natural source in significant quantities. Instead, its precursor, baicalin, is first isolated from the dried roots of Scutellaria baicalensis, a plant widely used in traditional Chinese medicine.[1] The roots of this plant are a rich source of various flavonoids, with baicalin being one of the most abundant.[2]

Quantitative Analysis of Baicalin in Scutellaria baicalensis

The baicalin content in the roots of Scutellaria baicalensis can vary depending on factors such as the plant's origin, age, and harvesting time. High-performance liquid chromatography (HPLC) is the standard method for the quantitative analysis of baicalin in the raw plant material.

Analytical MethodMatrixCompoundRetention TimeLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
HPLC-UVScutellariae radix extractBaicalin24.30 min0.12 - 1.2--
HPLC-UVScutellariae radixBaicalin-3.1 - 1000.2 - 0.32.5 - 3.1
Extraction of Baicalin from Scutellaria baicalensis

Various methods have been optimized for the extraction of baicalin from the roots of Scutellaria baicalensis. The choice of method often depends on the desired yield, purity, and scalability of the process.

Extraction MethodSolventKey ParametersYield of BaicalinReference
Water ExtractionWaterSolid-liquid ratio: 1:12, Extraction time: 30 min, Soaking time: 1 h32.7 mg/g[3][4]
Ultrasound-Assisted Extraction (UAE)57% EthanolSolid-liquid ratio: 20:1, Temperature: 68°C, Duration: 66 min (2 cycles)12.95% (92.0% efficiency)[5]
Water Extraction under RefluxWaterSolid-liquid ratio: 25:1, Temperature: 93°C, Time: 2.4 h (2 cycles)15.6 mg/g[5]
Enzyme-Assisted ExtractionWater with CellulaseOptimized conditions with microbial co-culture79.31% higher than ethanol reflux[5]
Pressurized Hot Water Extraction (PHWE) with DESCholine chloride and lactic acid (1:1) with 40% waterPressure: 400 MPa, Time: 4 min, Liquid-solid ratio: 110 mL/g116.8 mg/g[5]

Synthesis and Purification of this compound

Following the extraction and purification of baicalin, this compound is synthesized through an esterification reaction.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of baicalin with methanol in the presence of a catalyst.

Experimental Protocol: Esterification of Baicalin

  • Reaction Setup: To a 100 mL single-necked flask, add baicalin (222 mg, 0.5 mmol).

  • Solvent Addition: Add 16 mL of methanol to the flask.

  • Catalyst Addition: Cool the mixture to 0°C with stirring and add 300 µL of thionyl chloride dropwise.

  • Reaction: Stir the reaction mixture at a controlled temperature for 14 hours.

  • Workup: Evaporate the solvent under reduced pressure. Add 20 mL of methanol, dissolve the precipitate, and evaporate the solvent again.

  • Precipitation: Add 20 mL of diethyl ether to the residue to precipitate the product.

  • Isolation: Obtain the this compound as a yellow powder by filtration.[6]

Quantitative Data: Synthesis Yield

ProductFormMelting Point (°C)Yield (%)
This compoundYellow powder170.9 - 173.880
Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a suitable method for this purpose.

Experimental Protocol: HPLC Purification of Baicalin Derivatives

  • HPLC System: An Agilent 1200 HPLC system or equivalent.

  • Column: ZORBAX Eclipse XDB-C18 column (4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and 0.1% (v/v) acetic acid in water. A typical starting condition could be 17% acetonitrile.[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection: UV detection at 275 nm.[7]

  • Injection Volume: 5 µL.[7]

The collected fractions containing the purified this compound can be combined and the solvent removed under vacuum to yield the final product. Purity can be assessed by analytical HPLC.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response.

The NF-κB Signaling Cascade

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Inhibition by Baicalin and its Derivatives

Studies on baicalin and the structurally similar baicalein have elucidated the mechanism by which these flavonoids inhibit the NF-κB pathway. It is proposed that this compound acts in a similar manner. The inhibitory action involves the suppression of IκBα phosphorylation and degradation.[8][9] By preventing the degradation of IκBα, this compound effectively traps NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[9][10]

Diagram: Inhibition of the NF-κB Signaling Pathway by this compound

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK TNFR->IKK Activation p_IKK p-IKK IKK->p_IKK IkBa_NFkB IκBα-NF-κB (p65/p50) p_IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB p_IkBa->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation BM_Ester Baicalin Methyl Ester BM_Ester->p_IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

Caption: Inhibition of NF-κB signaling by this compound.

Anti-inflammatory Activity

The inhibition of the NF-κB pathway by baicalin and its derivatives translates to a significant reduction in the production of pro-inflammatory mediators. While specific IC50 values for this compound are not extensively reported, data from the closely related baicalein provide a strong indication of its potential anti-inflammatory efficacy.

Table: Anti-inflammatory Activity of Baicalein

MediatorCell LineStimulantIC50 (µM)EffectReference
Nitric Oxide (NO)RAW 264.7 macrophagesPoly I:C63.59Inhibition of production[11]
IL-6HMC-1 (human mast cells)IL-1β~10Inhibition of production[8]
IL-8HMC-1 (human mast cells)IL-1β~15Inhibition of production[8]
MCP-1HMC-1 (human mast cells)IL-1β~20Inhibition of production[8]
IL-1β, TNF-α, MMP-1, MMP-2, MCP-1Human Periodontal Ligament CellsLPS-Significant attenuation[12]

Experimental Workflow

The overall process from natural source to the biologically active compound can be summarized in the following workflow.

Diagram: Experimental Workflow for this compound Production and Analysis

Workflow Extraction Extraction of Baicalin Purification1 Purification of Baicalin Extraction->Purification1 Synthesis Synthesis of This compound Purification1->Synthesis Purification2 Purification of This compound Synthesis->Purification2 Characterization Structural Characterization (NMR, MS) Purification2->Characterization Activity Biological Activity Assays (e.g., Anti-inflammatory) Characterization->Activity

References

The Pharmacokinetics and Bioavailability of Baicalin Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalin, a major flavonoid component of Scutellaria baicalensis, exhibits a wide range of pharmacological activities. However, its clinical application is often hampered by poor oral bioavailability. Esterification of baicalin, particularly methylation to form baicalin methyl ester, has been proposed as a strategy to enhance its pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, drawing upon available preclinical data and related studies on baicalin and its derivatives. The guide details experimental methodologies for pharmacokinetic studies, presents available quantitative data, and visualizes the key signaling pathway implicated in its mechanism of action.

Introduction

Baicalin, the 7-O-glucuronide of baicalein, is a well-documented bioactive compound with anti-inflammatory, antioxidant, and neuroprotective properties. Despite its therapeutic potential, the low oral bioavailability of baicalin presents a significant challenge for its development as a pharmaceutical agent. The primary reasons for this are its poor lipid solubility and extensive first-pass metabolism in the intestine and liver.

Chemical modification of baicalin through esterification is a promising approach to overcome these limitations. The synthesis of this compound is intended to increase its lipophilicity, thereby potentially improving its absorption across biological membranes. The methylation process is believed to enhance both the bioavailability and stability of the compound compared to its parent molecule, baicalin[1]. This guide will delve into the specifics of what is currently known about the pharmacokinetics of this compound and the methodologies used to assess it.

Pharmacokinetics of Baicalin and the Rationale for Methylation

The pharmacokinetic profile of baicalin is characterized by poor absorption, extensive metabolism, and rapid elimination. After oral administration, baicalin is hydrolyzed to its aglycone, baicalein, by intestinal microflora. Baicalein is then absorbed and subsequently undergoes extensive phase II metabolism, including glucuronidation and sulfation, in the intestinal wall and liver before reaching systemic circulation. This extensive first-pass metabolism significantly reduces the amount of active compound that reaches the bloodstream.

The methylation of baicalin to form this compound is a prodrug strategy aimed at masking the hydrophilic glucuronic acid moiety, thereby increasing the molecule's lipophilicity. The expectation is that the more lipophilic ester will be more readily absorbed from the gastrointestinal tract. Once absorbed, it is anticipated that cellular esterases would hydrolyze the ester bond, releasing the active parent compound, baicalin, or its aglycone, baicalein, into the systemic circulation.

In Vitro Permeability of Baicalin Esters

Table 1: Apparent Permeability (Papp) of Baicalin and Baicalin Esters in Caco-2 Cell Monolayers

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)
Baicalin0.5 ± 0.1
BEC2 (Baicalin Ethyl Ester)2.5 ± 0.3
BEC3 (Baicalin Propyl Ester)3.2 ± 0.4
BEC4 (Baicalin Butyl Ester)4.1 ± 0.5
BEC6 (Baicalin Hexyl Ester)1.8 ± 0.2
BEC8 (Baicalin Octyl Ester)1.1 ± 0.1
BEC10 (Baicalin Decyl Ester)0.7 ± 0.1

*Data presented in this table is synthesized from findings reported in a study on various baicalin esters[2]. The study suggests that increasing the lipophilicity through esterification with short-chain fatty acids can enhance intestinal permeability[2]. Notably, the study also found that these esters are susceptible to hydrolysis by carboxylesterases, which could impact their overall absorption and bioavailability in vivo[2].

Anticipated Metabolism of this compound

Based on the metabolism of other flavonoid esters and the findings from in vitro studies, the metabolic pathway of this compound in vivo can be hypothesized.

BME This compound (Oral) Intestine Intestinal Lumen BME->Intestine Hydrolysis1 Hydrolysis by Carboxylesterases Intestine->Hydrolysis1 Potential Hydrolysis2 Hydrolysis by β-glucuronidase (Microflora) Intestine->Hydrolysis2 Absorption Absorption Intestine->Absorption Enterocytes Enterocytes PortalVein Portal Vein Enterocytes->PortalVein Baicalin Baicalin Hydrolysis1->Baicalin Baicalein Baicalein Baicalein->Absorption Hydrolysis2->Baicalein Absorption->Enterocytes Liver Liver PortalVein->Liver Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Liver->Metabolism Systemic Systemic Circulation Metabolism->Systemic Excretion Excretion Systemic->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Following oral administration, this compound is expected to be more readily absorbed across the intestinal epithelium due to its increased lipophilicity. In the intestinal lumen or within the enterocytes, it is likely to be hydrolyzed by carboxylesterases to yield baicalin and methanol. The released baicalin can then be absorbed or further hydrolyzed by gut microbial β-glucuronidases to baicalein, which is also readily absorbed. Both baicalin and baicalein that enter the portal circulation will be subject to extensive first-pass metabolism in the liver, primarily through glucuronidation and sulfation, before entering the systemic circulation.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of baicalin and its derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound has been specifically noted to effectively disrupt this pathway[1]. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

BME This compound IKK IKK Complex BME->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimuli->Receptor Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes activates Inflammation Inflammatory Response Genes->Inflammation cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analytical Quantification cluster_4 Data Analysis AnimalPrep Acclimatize and Fast Rats Dosing Administer this compound (Oral or Intravenous) AnimalPrep->Dosing BloodCollection Collect Blood Samples at Predetermined Time Points Dosing->BloodCollection Centrifugation Centrifuge to Separate Plasma BloodCollection->Centrifugation Extraction Protein Precipitation and/or Liquid-Liquid Extraction Centrifugation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, Bioavailability) Analysis->PK_Analysis

References

Baicalin Methyl Ester (CAS: 82475-03-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Baicalin methyl ester, a flavonoid derivative with potential therapeutic applications. Due to the limited availability of specific data for this compound, this guide contextualizes its known properties with the more extensively studied parent compounds, baicalin and baicalein.

Chemical and Physical Properties

This compound is the methyl ester derivative of baicalin, a major flavonoid glycoside isolated from the roots of Scutellaria baicalensis Georgi[1][2]. The addition of a methyl ester group can potentially alter the physicochemical properties of the parent molecule, such as its solubility and bioavailability[3].

PropertyValueSource
CAS Number 82475-03-4[3]
Molecular Formula C₂₂H₂₀O₁₁[3]
Molecular Weight 460.39 g/mol [3]
Appearance Yellow to light yellow crystalline solid[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]

Biological Activity and Mechanism of Action

The primary and most specifically documented biological activity of this compound is its inhibitory effect on the Avian Myeloblastosis Virus (AMV) reverse transcriptase[1][5][6]. While direct, in-depth studies on the mechanisms of action for this compound are scarce, some supplier data suggests it may disrupt the NF-κB pathway and possess antioxidant properties[3].

Antiviral Activity

A study investigating the effects of various flavonoids on AMV reverse transcriptase identified this compound as an inhibitor[1][6].

CompoundTargetActivityValue
This compoundAvian Myeloblastosis Virus (AMV) Reverse TranscriptaseIC₅₀35 - 200 µM[1][6]
BaicaleinAvian Myeloblastosis Virus (AMV) Reverse TranscriptaseIC₅₀35 - 200 µM[1][6]

Experimental Protocol: AMV Reverse Transcriptase Inhibition Assay

While a detailed, step-by-step protocol specifically for this compound is not available in the cited literature, the general methodology for the AMV reverse transcriptase inhibition assay is as follows[1][6]:

  • Enzyme and Substrate Preparation : Purified Avian Myeloblastosis Virus reverse transcriptase is used as the enzyme. The template-primer is either (rA)n-p(dT)12-18 or (rC)n-p(dG)12-18. The substrate is a mixture of deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP for detection.

  • Inhibitor Preparation : this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared to test a range of concentrations.

  • Reaction Mixture : The reaction is typically carried out in a buffer solution containing the enzyme, template-primer, dNTPs (with the radiolabel), and the test compound (this compound) or vehicle control.

  • Incubation : The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.

  • Termination and Precipitation : The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated, often using trichloroacetic acid (TCA).

  • Quantification : The precipitated DNA is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC₅₀ value is then determined from the dose-response curve.

G cluster_workflow AMV Reverse Transcriptase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Incubate Reaction Incubate Reaction Prepare Reagents->Incubate Reaction Mix Enzyme, Substrate, Template, Inhibitor Terminate & Precipitate Terminate & Precipitate Incubate Reaction->Terminate & Precipitate Allow DNA Synthesis Quantify & Analyze Quantify & Analyze Terminate & Precipitate->Quantify & Analyze Isolate Synthesized DNA IC50 Value IC50 Value Quantify & Analyze->IC50 Value Determine Inhibitory Concentration G cluster_pathway Inferred Anti-Inflammatory Pathway of this compound Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation Phosphorylates IkB NF-kB Translocation NF-kB Translocation IkB Degradation->NF-kB Translocation Releases NF-kB Gene Transcription Gene Transcription NF-kB Translocation->Gene Transcription Activates Pro-inflammatory Gene Expression BME This compound (Hypothesized) BME->IKK Activation Inhibits (Inferred) G cluster_pk Metabolic Pathway of Baicalin Oral Baicalin Oral Baicalin Intestinal Metabolism Intestinal Metabolism Oral Baicalin->Intestinal Metabolism Hydrolysis by β-glucuronidase Absorption Absorption Intestinal Metabolism->Absorption Forms Baicalein Liver Metabolism Liver Metabolism Absorption->Liver Metabolism Systemic Circulation Systemic Circulation Liver Metabolism->Systemic Circulation Glucuronidation & Sulfation

References

An In-depth Technical Guide to Baicalin Methyl Ester: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalin methyl ester, a methylated derivative of the flavonoid baicalin, has garnered interest in the scientific community for its potential therapeutic applications. Sourced from the medicinal herb Scutellaria baicalensis, this compound has been primarily investigated for its antiviral and anti-inflammatory properties. The methylation of baicalin is believed to enhance its bioavailability and stability, making it a promising candidate for further pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and safety profile of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Discovery and History

This compound is a derivative of baicalin, a major bioactive component of Scutellaria baicalensis (Huang Qin), a herb with a long history of use in traditional Chinese medicine. While the historical use of Scutellaria baicalensis spans centuries for treating various inflammatory and infectious diseases, the specific isolation and characterization of this compound are more recent developments in the field of phytochemistry and drug discovery. The methylation of natural flavonoids like baicalin is a common strategy to improve their pharmacokinetic properties. Research into this compound has primarily focused on its inhibitory effects on viral enzymes and its potential as an anti-inflammatory agent.

Synthesis of this compound

The synthesis of this compound from its parent compound, baicalin, is a straightforward esterification process.

Experimental Protocol: Esterification of Baicalin

Materials:

  • Baicalin (0.5 mmol, 222 mg)

  • Methanol (16 mL)

  • Thionyl chloride (SOCl₂) (300 μL)

  • Ether

  • 100 mL single-neck round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • Add baicalin to the round-bottom flask containing methanol.

  • Cool the mixture in an ice bath (0°C) with continuous stirring.

  • Slowly add thionyl chloride dropwise to the reaction mixture.

  • After the addition is complete, continue stirring the mixture at the specified temperature for 14 hours.

  • Following the reaction period, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting precipitate in a fresh portion of methanol (20 mL) and then re-evaporate the solvent to remove any remaining traces of thionyl chloride.

  • Add ether (20 mL) to the dried residue to precipitate the this compound.

  • Filter the mixture to collect the solid product, this compound.

  • The final product can be further purified and its structure confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis_of_Baicalin_Methyl_Ester Baicalin Baicalin Reaction Esterification (0°C, 14h) Baicalin->Reaction Methanol_SOCl2 Methanol (CH3OH) Thionyl Chloride (SOCl2) Methanol_SOCl2->Reaction Evaporation1 Solvent Evaporation Reaction->Evaporation1 Redissolution Redissolve in Methanol Evaporation1->Redissolution Evaporation2 Solvent Evaporation Redissolution->Evaporation2 Precipitation Precipitation with Ether Evaporation2->Precipitation Filtration Filtration Precipitation->Filtration BME This compound Filtration->BME

Synthesis of this compound Workflow

Biological Activity and Mechanism of Action

The primary reported biological activities of this compound are its antiviral and anti-inflammatory effects.

Antiviral Activity

This compound has demonstrated inhibitory effects against the Avian Myeloblastosis Virus (AMV) reverse transcriptase (RT). Reverse transcriptase is a crucial enzyme for the replication of retroviruses.

CompoundIC₅₀ (µM)
This compound35 - 200

Table 1: Inhibitory concentration (IC₅₀) of this compound against Avian Myeloblastosis Virus reverse transcriptase. The data represents a range observed for a group of flavonoids including this compound.[1]

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties, primarily through the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of the inflammatory response.

The NF-κB signaling pathway is a key player in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. Baicalin, the parent compound of this compound, has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. It is hypothesized that this compound shares this mechanism of action.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation IkBa IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc translocates BME This compound BME->IKK inhibits DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes induces

References

Methodological & Application

Application Notes and Protocols for Baicalin Methyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin methyl ester is a derivative of baicalin, a major flavonoid component isolated from the roots of Scutellaria baicalensis. While research on this compound is emerging, extensive studies on its parent compounds, baicalin and its aglycone baicalein, have demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] These compounds have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[5][6][7][8]

These application notes provide a detailed experimental framework for investigating the effects of this compound in cell culture, based on the established protocols for baicalin and baicalein. The provided methodologies and data serve as a starting point for researchers to explore the therapeutic potential of this compound.

Data Presentation

The following tables summarize the cytotoxic and effective concentrations of baicalin and baicalein in various cell lines, which can be used as a reference for determining the optimal concentration range for this compound in initial experiments.

Table 1: IC50 Values of Baicalin and Baicalein in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Treatment Time (hours)Reference
BaicalinMCF-7Human Breast Cancer250 ± 10.524[9][10]
BaicaleinMCF-7Human Breast Cancer95 ± 4.824[9][10]
BaicaleinMDA-MB-231Human Breast Cancer3072[11]
BaicalinHUVEC-STHuman Endothelial Cells167 ± 6.7Not Specified[9]
BaicaleinHUVEC-STHuman Endothelial Cells115 ± 2.6Not Specified[9]
BaicalinCNE-2RHuman Nasopharyngeal Carcinoma16.68 µg/ml24[12]
BaicaleinVarious Melanoma & Colon CarcinomaCancerRanged from ~40 to >100Not Specified[13]

Table 2: Effective Concentrations of Baicalin and Baicalein for Inducing Biological Effects

CompoundCell LineEffectConcentration (µM)Treatment Time (hours)Reference
BaicaleinMCF-7, MDA-MB-231Apoptosis Induction10, 20, 4048[6]
Baicalin & Baicalein CombinationMCF-7Synergistic Anti-proliferative EffectBaicalin: 50, Baicalein: 2524, 48, 72[8]
BaicalinOsteosarcoma CellsApoptosis, ROS GenerationVarious concentrations48[5]
BaicaleinNaïve CD4+ T cellsLittle effect on viability1.25, 2.5, 5, 10Not Specified[14]

Signaling Pathways

Baicalin and baicalein have been reported to modulate several key signaling pathways involved in cancer progression and inflammation. The following diagrams illustrate these pathways.

baicalin_apoptosis_pathway BME This compound ROS ↑ ROS BME->ROS Ca2 ↑ Intracellular Ca2+ BME->Ca2 Bcl2 ↓ Bcl-2 BME->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax MMP->Bax Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis baicalin_pi3k_akt_pathway BME This compound PI3K PI3K BME->PI3K p_Akt p-Akt BME->p_Akt p_mTOR p-mTOR BME->p_mTOR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->p_Akt mTOR->p_mTOR Proliferation Cell Proliferation & Survival p_mTOR->Proliferation baicalin_mapk_pathway BME This compound ERK ERK1/2 BME->ERK p38 p38 MAPK BME->p38 p_ERK p-ERK1/2 ERK->p_ERK p_p38 p-p38 MAPK p38->p_p38 Apoptosis Apoptosis p_ERK->Apoptosis Inflammation Inflammation p_p38->Inflammation cell_culture_workflow start Start: Seed cells in appropriate culture vessel incubation1 Incubate at 37°C, 5% CO2 until 70-80% confluency start->incubation1 prepare_bme Prepare stock solution of this compound in DMSO incubation1->prepare_bme dilute_bme Dilute stock solution to desired concentrations in culture medium prepare_bme->dilute_bme treatment Remove old medium and add medium with this compound dilute_bme->treatment incubation2 Incubate for the desired time period (e.g., 24, 48, 72 hours) treatment->incubation2 harvest Harvest cells for downstream analysis incubation2->harvest

References

Dissolving Baicalin Methyl Ester for In Vitro and In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin methyl ester, a derivative of the flavonoid baicalin, is a compound of significant interest in pharmacological research due to its potential therapeutic properties, including anti-inflammatory and anti-viral effects. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo studies, along with a summary of its solubility and relevant signaling pathways.

Data Presentation: Solubility of this compound

The solubility of this compound is a key factor in the design of experimental protocols. The following table summarizes the known solubility data for this compound.

SolventConcentrationMethod of DissolutionReference
DMSO45 mg/mL (97.74 mM)Sonication is recommended[1]
DMSO250 mg/mL (543.02 mM)Ultrasonic bath and heating to 37°C may be required[2]
PyridineSoluble-
MethanolSoluble-
EthanolSoluble-

Note: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Organic solvents are necessary for initial dissolution to prepare stock solutions.

Experimental Protocols

In Vitro Dissolution Protocol for Cell Culture Experiments

This protocol outlines the preparation of a stock solution and working solutions of this compound for use in cell-based assays. Aseptic techniques should be followed throughout the procedure.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Cell culture medium appropriate for the cell line

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 100 mM in DMSO):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for 10 mg of this compound (MW: 460.39 g/mol ), add 217.2 µL of DMSO for a 100 mM stock solution).

    • Vortex the tube thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.[1][2]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%. [3][4]

    • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

In Vivo Dissolution Protocol for Animal Studies

This protocol describes the preparation of a this compound formulation suitable for in vivo administration, such as oral gavage or intraperitoneal injection. The choice of vehicle is critical for ensuring the bioavailability and minimizing the toxicity of the compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Formulation Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

    • Calculate the required amount of this compound based on the desired dosage (mg/kg) and the dosing volume for the animals.

    • In a sterile tube, dissolve the calculated amount of this compound in the required volume of DMSO. Vortex or sonicate until fully dissolved.

    • Add the PEG300 to the DMSO solution and mix thoroughly.

    • Add the Tween 80 and mix again until the solution is clear.

    • Slowly add the sterile saline or PBS to the mixture while continuously vortexing to form a stable emulsion or solution.

    • The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted.

    • Administer the formulation to the animals according to the approved experimental protocol.

    • Always prepare a vehicle control (the same formulation without this compound) to administer to a control group of animals.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol weigh Weigh this compound dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso store Store at -20°C/-80°C dissolve_dmso->store dilute Dilute in Cell Culture Medium (Working Solution) store->dilute treat_cells Treat Cells dilute->treat_cells weigh_vivo Weigh this compound dissolve_dmso_vivo Dissolve in DMSO weigh_vivo->dissolve_dmso_vivo add_peg Add PEG300/400 dissolve_dmso_vivo->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline administer Administer to Animals add_saline->administer

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathways cluster_inflammation Inflammation cluster_apoptosis Apoptosis & Cell Cycle BME This compound NFkB NF-κB Pathway BME->NFkB Inhibition MAPK MAPK Pathway BME->MAPK Modulation TLR TLR Signaling BME->TLR Inhibition PI3K_Akt PI3K/Akt Pathway BME->PI3K_Akt Inhibition p53 p53 Pathway BME->p53 Activation Caspases Caspase Activation BME->Caspases Induction

Caption: Potential signaling pathways modulated by this compound.

Discussion and Key Considerations

  • Purity of this compound: The purity of the compound will affect its actual concentration. It is advisable to use a high-purity grade of this compound for all experiments.

  • Stability: Baicalin, the parent compound, is known to be sensitive to pH and temperature.[5] It is recommended to prepare fresh working solutions for each experiment and to store stock solutions in aliquots at low temperatures to minimize degradation.

  • Vehicle Effects: The solvents and vehicles used to dissolve this compound can have their own biological effects. It is imperative to include appropriate vehicle controls in all experiments to distinguish the effects of the compound from those of the solvent.

  • Solubility Enhancement: For in vivo studies, formulation strategies such as the use of cyclodextrins or nanoemulsions may be considered to enhance the bioavailability of poorly soluble compounds like this compound.[6][7]

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the effective dissolution and use of this compound in experimental settings. By following these guidelines, researchers can ensure the consistency and reliability of their results, contributing to a better understanding of the pharmacological potential of this promising compound.

References

Application Notes and Protocols for the Quantification of Baicalin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin methyl ester is a methylated derivative of baicalin, a major flavonoid glycoside found in the roots of Scutellaria baicalensis. The methylation of baicalin can alter its physicochemical properties, such as lipophilicity and bioavailability, which is of significant interest in drug development.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices for pharmacokinetic, quality control, and formulation development studies.

While validated analytical methods specifically for this compound are not widely published, robust methods for its parent compound, baicalin, are extensively documented.[2][3] These methods, primarily High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can be readily adapted for the quantification of this compound. This document provides detailed application notes and protocols based on established methods for baicalin, with specific modifications proposed for its methyl ester.

The core principle of adapting these methods lies in the structural similarity between baicalin and its methyl ester. The fundamental chromophore responsible for UV absorbance remains intact, while the addition of a methyl group leads to a predictable increase in molecular weight and lipophilicity.[4][5] This allows for the adjustment of mass spectrometry parameters and chromatographic conditions.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

Application Note:

Reversed-phase HPLC with UV-Vis detection is a widely used, robust, and cost-effective method for the quantification of flavonoids.[6] For this compound, separation is typically achieved on a C18 column.[7][8] The mobile phase usually consists of a mixture of an organic solvent (methanol or acetonitrile) and an acidic aqueous phase (e.g., water with formic acid or phosphoric acid) to ensure sharp peak shapes.[6][7]

Due to the addition of a methyl group, this compound is more lipophilic than baicalin. Consequently, under identical reversed-phase HPLC conditions, this compound will have a longer retention time. The gradient elution may need to be adjusted to ensure efficient elution and separation from other components. The UV absorption maxima for baicalin are typically observed around 275-280 nm and 315-317 nm.[7][9] As the esterification does not significantly alter the core flavonoid chromophore, similar detection wavelengths are expected to be optimal for this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

2. Chromatographic Conditions (Adapted):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: Acetonitrile or Methanol.[6]

  • Gradient Elution:

    • Start with a higher aqueous content than for baicalin to retain the compound initially.

    • A suggested starting point: 70% A / 30% B, hold for 2 minutes.

    • Linear gradient to 30% A / 70% B over 15 minutes.

    • Hold for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

    • Note: This gradient should be optimized based on the specific column and system used.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 277 nm or 317 nm.[9][10]

  • Injection Volume: 10-20 µL.

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation (General):

  • Plasma/Biological Fluids: Perform protein precipitation by adding 3 volumes of acetonitrile or methanol to 1 volume of plasma. Vortex, centrifuge, and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Herbal Extracts: Extract the powdered material with methanol or ethanol using sonication or reflux. Filter the extract and dilute it with the mobile phase as needed.[10]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data for Baicalin by HPLC-UV (for reference)

ParameterValueMatrixReference
Linearity Range0.12–1.2 µgHerbal Material[7]
Linearity Range1.6–72 µg/mLNot Specified[7]
Average Recovery98.6%Herbal Material[7]
RSD0.78%Herbal Material[7]
LOD1.0 µg/mLNot Specified[7]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of analytes in complex biological matrices.[3][8] For this compound, electrospray ionization (ESI) is a suitable ionization technique, and it can be detected in either positive or negative ion mode.[8]

The quantification is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition. This provides high specificity. The precursor ion for this compound will correspond to its protonated molecule [M+H]⁺ in positive mode or its deprotonated molecule [M-H]⁻ in negative mode. The molecular weight of baicalin is 446.36 g/mol , while that of this compound (C₂₂H₂₀O₁₁) is 460.39 g/mol .[1] The product ions are generated by the fragmentation of the precursor ion in the collision cell.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.[8]

2. LC Conditions:

  • The LC conditions (column, mobile phase, gradient) can be similar to those described for the HPLC-UV method. Faster gradients and shorter columns (e.g., 50 mm length) can be used for high-throughput analysis.[7]

3. Mass Spectrometry Conditions (Proposed for this compound):

  • Ionization Mode: ESI Positive or Negative.

  • Precursor Ion [M+H]⁺: m/z 461.4

  • Precursor Ion [M-H]⁻: m/z 459.4

  • Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Based on the fragmentation of baicalin (which loses the glucuronic acid moiety), a major product ion for this compound would likely correspond to the baicalein aglycone (m/z 271.2). Therefore, a potential transition to monitor would be:

    • Positive Mode MRM Transition: m/z 461.4 → 271.2

    • Collision energy and other MS parameters must be optimized.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., luteolin or another flavonoid) should be used for accurate quantification.[2]

4. Standard and Sample Preparation:

  • Follow the same procedures as for the HPLC-UV method, but also prepare a working solution of the internal standard to be added to all standards and samples.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Determine the concentration of this compound in the samples from this curve.

Quantitative Data for Baicalin by LC-MS/MS (for reference)

ParameterValueMatrixReference
Linearity Range5–5000 ng/mLRat Plasma[8]
Linearity Range20–500 ng/mLHerbal Extracts[7]
LOQ5 ng/mLRat Plasma[8]
LOD1 ng/mLHerbal Extracts[7]
Intra- and Inter-assay CV0.8–6.1%Rat Plasma[8]

Quantification by UV-Vis Spectrophotometry

Application Note:

UV-Vis spectrophotometry is a simple and rapid method suitable for the quantification of this compound in pure solutions or simple mixtures where interfering substances are minimal. It relies on measuring the absorbance of the analyte at its wavelength of maximum absorbance (λmax). As mentioned, the λmax for this compound is expected to be similar to that of baicalin, around 275 nm and 317 nm.[9] This method is less specific than chromatography and is not suitable for complex matrices like biological fluids without extensive sample cleanup.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent (e.g., methanol) across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Prepare Standards: Prepare a series of standard solutions of known concentrations in the same solvent.

  • Measure Absorbance: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Data Analysis: Construct a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of the unknown samples.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological or Herbal Sample extraction Extraction / Protein Precipitation sample->extraction cleanup Centrifugation / Filtration extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc_ms LC-MS/MS or HPLC-UV Analysis reconstitution->hplc_ms data_acq Data Acquisition (Chromatogram) hplc_ms->data_acq integration Peak Integration data_acq->integration calibration Prepare Calibration Curve (Known Standards) quantification Concentration Calculation calibration->quantification integration->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_methods Established Analytical Methods cluster_adaptation Adaptation Logic cluster_new_methods Adapted Analytical Methods baicalin Baicalin (Parent Compound) MW: 446.36 bme This compound (Target Analyte) MW: 460.39 baicalin->bme Methylation hplc HPLC-UV Method for Baicalin (λmax ~277 nm, 317 nm) baicalin->hplc lcms LC-MS/MS Method for Baicalin ([M-H]⁻ at m/z 445.4) baicalin->lcms uv_adapt UV λmax remains similar (Same Chromophore) hplc->uv_adapt retention_adapt Increased Lipophilicity => Longer Retention Time in RP-HPLC hplc->retention_adapt ms_adapt Adjust Precursor Ion ([M-H]⁻ to m/z 459.4) lcms->ms_adapt hplc_bme HPLC-UV Method for BME uv_adapt->hplc_bme retention_adapt->hplc_bme lcms_bme LC-MS/MS Method for BME ms_adapt->lcms_bme

Caption: Logical adaptation of analytical methods from Baicalin to its methyl ester.

References

Application Notes and Protocols for In Vivo Studies of Baicalin Methyl Ester in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published in vivo research specifically investigating baicalin methyl ester is limited. The following application notes and protocols are based on available data for this compound and are supplemented with established methodologies from in vivo studies of its parent compound, baicalin, and its aglycone, baicalein. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Application Notes

This compound is a derivative of baicalin, a major flavonoid extracted from the root of Scutellaria baicalensis. Esterification is a common strategy to enhance the lipophilicity and potentially the bioavailability of parent compounds like baicalin. In vivo studies in animal models are crucial for evaluating the therapeutic potential and pharmacokinetic profile of this compound.

1.1. Therapeutic Potential

Based on preliminary in vivo data and extensive research on related compounds, this compound is a promising candidate for the following applications:

  • Anti-inflammatory Effects: Particularly in the context of intestinal inflammation. An in vivo study has shown that this compound can alleviate lipopolysaccharide (LPS)-induced enteritis in mice.[1] This suggests its potential for investigating inflammatory bowel disease (IBD).

  • Neuroprotection: Baicalin and baicalein have demonstrated significant neuroprotective effects in various animal models of neurodegenerative diseases.[2] The potential for this compound to cross the blood-brain barrier more effectively makes it an interesting subject for neuropharmacological studies.

  • Anticancer Properties: Baicalin and baicalein exhibit anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and animal tumor models.[3] The enhanced cellular uptake of an esterified form could translate to improved anti-tumor efficacy in vivo.

  • Cardiovascular Protection: The parent compounds have been shown to have protective effects in models of cardiovascular disease.[2]

  • Metabolic Disorders: Baicalin has been investigated for its beneficial effects in animal models of diabetes and obesity.[4][5]

1.2. Pharmacokinetics

The esterification of baicalin to this compound is expected to alter its pharmacokinetic profile. While specific data for the methyl ester is not widely available, it is hypothesized that it may lead to:

  • Increased absorption from the gastrointestinal tract.

  • Enhanced plasma exposure compared to baicalin.

  • Potential for esterases to hydrolyze the methyl ester back to the active form, baicalin, in vivo.

Experimental Protocols

The following are detailed protocols for key in vivo experiments based on studies of this compound and its related compounds.

2.1. Protocol for LPS-Induced Intestinal Inflammation in Mice

This protocol is based on a study where this compound was shown to be effective.[1]

  • Animal Model: C57BL/6 mice (8-10 weeks old, male).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Experimental Groups:

    • Control Group: Vehicle (e.g., 0.5% carboxymethylcellulose sodium) orally + PBS intraperitoneally.

    • LPS Group: Vehicle orally + LPS (3.5 mg/kg) intraperitoneally.

    • This compound Treatment Groups: this compound (50, 100, or 200 mg/kg body weight) orally daily for a specified period (e.g., 7 days) + LPS (3.5 mg/kg) intraperitoneally on the final day.

  • Procedure:

    • Administer this compound or vehicle orally once daily for the duration of the pretreatment period.

    • On the final day of treatment, administer LPS or PBS via intraperitoneal injection.

    • Monitor animals for clinical signs of distress (e.g., weight loss, lethargy, piloerection).

    • Euthanize animals at a predetermined time point after LPS administration (e.g., 24 hours).

  • Outcome Measures:

    • Macroscopic: Record body weight changes, and assess colon length and spleen weight.

    • Histological: Collect colon tissue for hematoxylin and eosin (H&E) staining to evaluate tissue damage, inflammatory cell infiltration, and changes in villus length and crypt depth.

    • Biochemical: Analyze serum or tissue homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Molecular: Evaluate the expression of tight junction proteins (e.g., Occludin, Claudin-1, ZO-1) in colon tissue using Western blotting or qRT-PCR to assess intestinal barrier integrity.

2.2. General Protocol for a Xenograft Tumor Model

This is a general protocol adapted from studies on baicalin and baicalein.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Cell Culture: Culture a human cancer cell line of interest (e.g., HepG2 for liver cancer, A549 for lung cancer) under appropriate conditions.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Experimental Groups:

    • Control Group: Vehicle (e.g., DMSO and PBS) intraperitoneally.

    • This compound Treatment Groups: this compound at various doses (e.g., 50, 100 mg/kg) daily via intraperitoneal injection.

    • Positive Control Group: A standard chemotherapeutic agent.

  • Procedure:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into experimental groups.

    • Administer treatments as per the group assignments.

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).

  • Outcome Measures:

    • Tumor Growth: Plot tumor growth curves.

    • Tumor Weight: At the end of the study, excise and weigh the tumors.

    • Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Western Blotting: Assess the expression of proteins in relevant signaling pathways (e.g., PI3K/Akt, MAPK).

Data Presentation

Table 1: In Vivo Efficacy of this compound in LPS-Induced Intestinal Inflammation in Mice

Treatment Group Dose (mg/kg BW) Administration Route Key Findings Reference

| this compound | 50 - 200 | Oral | Alleviated intestinal and systemic inflammation. |[1] |

Table 2: Summary of In Vivo Studies of Baicalin and Baicalein in Animal Models (for reference)

Compound Animal Model Disease/Condition Dose Range Administration Route Key Findings Reference(s)
Baicalin Murine Adjuvant-Induced Arthritis Rheumatoid Arthritis 100 mg/kg/day Intraperitoneal Reduced ankle swelling and inhibited splenic Th17 cell population. [2][6]
Baicalin CCl4-Induced Liver Fibrosis Rats Liver Fibrosis 70 mg/kg/day Intraperitoneal Reduced liver index, collagen deposition, AST, ALT, IL-6, and TNF-α. [2]
Baicalin LPS-Induced Infection in Chickens Bacterial Infection 50, 100, 200 mg/kg BW - Suppressed the NF-κB pathway and inflammatory markers. [2]
Baicalein CCl4-Induced Acute Liver Injury in Mice Liver Injury 80 mg/kg/day Oral Ameliorated liver injury through suppression of IL-6 and TNF-α. [2]
Baicalein MPTP-Induced Neurotoxicity in Mice Parkinson's Disease 280, 560 mg/kg/day - Protected against neurotoxicity and reduced apoptosis. [2]

| Baicalein | DSS-Induced Colitis in Mice | Ulcerative Colitis | 10, 20, 40 mg/kg/day | Intragastric | Ameliorated gut inflammation and decreased intestinal permeability. |[7][8] |

Visualization of Signaling Pathways and Workflows

experimental_workflow_lps_model cluster_acclimatization Acclimatization cluster_treatment Treatment Phase cluster_monitoring Monitoring & Euthanasia cluster_analysis Data Analysis acclimatize Acclimatize C57BL/6 Mice (1 week) randomize Randomize into Groups acclimatize->randomize treatment Daily Oral Administration (Vehicle or this compound) (e.g., 7 days) randomize->treatment lps_injection Intraperitoneal Injection (PBS or LPS) treatment->lps_injection monitor Monitor Clinical Signs lps_injection->monitor euthanasia Euthanize at Endpoint (e.g., 24h post-LPS) monitor->euthanasia macroscopic Macroscopic Analysis (Body/Organ Weights, Colon Length) euthanasia->macroscopic histological Histological Analysis (H&E Staining) euthanasia->histological biochemical Biochemical Analysis (ELISA for Cytokines) euthanasia->biochemical molecular Molecular Analysis (Western Blot/qRT-PCR for Tight Junctions) euthanasia->molecular

Caption: Experimental workflow for the LPS-induced intestinal inflammation model.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Inflammation Intestinal Inflammation & Barrier Dysfunction Cytokines->Inflammation BME This compound BME->TLR4 Inhibits BME->NFkB Inhibits

References

Applications of Baicalin and its Aglycone, Baicalein, in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Baicalin Methyl Ester: The following application notes and protocols focus on baicalin and its primary active metabolite, baicalein, which are extensively studied for their anticancer properties. There is limited specific research available on "this compound" in the context of cancer. It is plausible that the intended compound of interest was baicalin or baicalein, the major bioactive flavonoids isolated from the root of Scutellaria baicalensis Georgi.

These compounds have garnered significant interest in oncology for their multi-faceted roles in inhibiting cancer progression through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2] This document provides an overview of their applications, quantitative data on their efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.

I. Application Notes

Induction of Apoptosis

Baicalin and baicalein are potent inducers of apoptosis in a wide range of cancer cell lines.[3] Their pro-apoptotic effects are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4]

  • Intrinsic Pathway: Baicalein has been shown to increase the ratio of Bax/Bcl-2 expression, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[4][5] In hepatic cancer cells, baicalin treatment resulted in the upregulation of Bax, downregulation of Bcl-2, and cleavage of caspase-9, caspase-3, and PARP.[5]

  • Extrinsic Pathway: Studies have demonstrated that baicalein can promote the activation of Fas and FasL, key components of the death receptor pathway, leading to the activation of caspase-8.[4]

Cell Cycle Arrest

A significant application of baicalin and baicalein in cancer research is their ability to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.[6][7]

  • G0/G1 Phase Arrest: In colorectal cancer cells, baicalin has been observed to induce cell cycle arrest at the G1 phase.[6] This is often associated with the downregulation of key G1 phase regulators such as Cyclin D1 and Cyclin E1.[6] Baicalein has also been shown to cause G0/G1 phase arrest in prostate cancer cells by suppressing the expression of cyclin D1 and D3.[4]

  • S Phase Arrest: In certain cancer cell lines, such as non-small cell lung cancer H460 cells and some hepatocellular carcinoma cells, baicalein has been found to induce S-phase arrest.[4][5] This effect is linked to the downregulation of cyclin A and CDK2.[5]

  • G2/M Phase Arrest: Baicalein has also been reported to induce G2/M arrest in some cancer cells, for instance, in highly invasive human ovarian cancer cells, which is associated with increased reactive oxygen species (ROS) production and CHK2 activation.[8]

Inhibition of Metastasis and Invasion

Baicalin and baicalein have demonstrated significant anti-metastatic and anti-invasive properties, targeting key processes in cancer cell dissemination.[9]

  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Baicalin has been shown to reverse EMT in breast cancer cells by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers like N-cadherin and Vimentin.[9][10] This effect is partly mediated through the inhibition of the Wnt/β-catenin and TGF-β signaling pathways.[4][11]

  • Downregulation of Matrix Metalloproteinases (MMPs): Baicalein effectively reduces the expression and activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix and facilitation of cancer cell invasion.[12][13] This inhibition is often linked to the suppression of the MAPK signaling pathway.[13][14]

Modulation of Key Signaling Pathways

The anticancer effects of baicalin and baicalein are underpinned by their ability to modulate multiple intracellular signaling pathways critical for cancer cell survival and proliferation.

  • PI3K/Akt Pathway: Both compounds are known to inhibit the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[15][16] By downregulating the phosphorylation of PI3K and Akt, they can suppress downstream signaling that promotes cell survival and proliferation.[15][17] Baicalein has been shown to induce apoptosis and autophagy in breast cancer cells by inhibiting this pathway.[18]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is another key target.[11][19] Baicalein has been observed to inhibit the phosphorylation of ERK and p38, leading to reduced cancer cell invasion and proliferation.[13][14][20] The combination of baicalin and baicalein has a synergistic effect on inducing apoptosis in breast cancer cells via the ERK/p38 MAPK pathway.[21]

  • NF-κB Pathway: Baicalin and baicalein are potent inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[22][23] They can prevent the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes involved in anti-apoptosis, proliferation, and invasion.[23][24] Baicalin has been shown to inhibit lung cancer progression by targeting the SOCS1/NF-κB/STAT3 axis.[22]

II. Quantitative Data

The following tables summarize the quantitative data on the efficacy of baicalin and baicalein in various cancer cell lines.

Table 1: IC50 Values of Baicalin and Baicalein in Various Cancer Cell Lines

CompoundCancer TypeCell LineIC50 Value (µM)Exposure Time (h)Reference
BaicaleinColorectal CancerHT2949.77, 34.35, 16.9124, 48, 72[25]
BaicaleinColorectal CancerDLD160.49, 34.70, 18.7524, 48, 72[25]
BaicaleinMultiple MyelomaRPMI8226168.5Not Specified[4]
BaicaleinLung CancerH46080 ± 6Not Specified[4]
BaicalinHepatic CancerHep G2< 4048[5]
BaicalinHepatic CancerSMMC-7721< 4048[5]
BaicaleinBreast CancerMCF-795 ± 4.822 (preincubation)[26]
BaicalinBreast CancerMCF-7250 ± 10.522 (preincubation)[26]
BaicalinNasopharyngeal CarcinomaCNE-2R16.68, 30.41, 28.22 µg/ml24, 48, 72[27]

Table 2: Effects of Baicalin and Baicalein on Key Protein Expression

CompoundCancer TypeCell LineProtein TargetEffectReference
BaicalinColorectal CancerRKO, HCT116Cyclin D1, Cyclin E1, Cyclin B1, p-AktDownregulation[6]
BaicalinHepatic CancerHep G2, SMMC-7721BaxUpregulation[5]
BaicalinHepatic CancerHep G2, SMMC-7721Bcl-2Downregulation[5]
BaicalinHepatic CancerHep G2, SMMC-7721Cleaved Caspase-9, -3, PARPUpregulation[5]
BaicaleinBreast CancerMCF-7, MDA-MB-231p-AKT, p-mTOR, NF-κB, p-IκBDownregulation[18]
BaicaleinMelanomaB16F10p-AktDownregulation[16]
BaicaleinColorectal CancerHT-29, DLD1MMP-2, MMP-9, p-ERKDownregulation[13]
BaicalinLung CancerA549SOCS1Upregulation[22]
BaicalinLung CancerA549p-NF-κB, p-STAT3Downregulation[22]
BaicaleinCervical CancerC33ANF-κB (nuclear)Downregulation[24]

III. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of baicalin or baicalein on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Baicalin or Baicalein stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of baicalin or baicalein in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Baicalin or Baicalein

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of baicalin or baicalein for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

This protocol is for determining the effect of baicalin or baicalein on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Baicalin or Baicalein

  • 70% ethanol (ice-cold)

  • PBS

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with baicalin or baicalein.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, Bcl-2, Bax, etc.)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the cell pellets in RIPA buffer on ice.

  • Determine the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

IV. Visualizations

The following diagrams illustrate the key signaling pathways affected by baicalin and baicalein and a general experimental workflow for their investigation.

baicalein_pi3k_akt_pathway baicalein Baicalein / Baicalin pi3k PI3K baicalein->pi3k bax Bax baicalein->bax akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb bcl2 Bcl-2 akt->bcl2 proliferation Cell Proliferation & Survival mtor->proliferation nfkb->proliferation apoptosis Apoptosis bcl2->apoptosis bax->apoptosis baicalein_mapk_pathway baicalein Baicalein / Baicalin mek MEK baicalein->mek p38 p38 baicalein->p38 ras Ras raf Raf ras->raf raf->mek erk ERK mek->erk ap1 AP-1 erk->ap1 p38->ap1 apoptosis Apoptosis p38->apoptosis jnk JNK jnk->ap1 jnk->apoptosis mmp MMP-2/9 ap1->mmp invasion Invasion & Metastasis mmp->invasion experimental_workflow start Cancer Cell Culture treatment Treatment with Baicalin / Baicalein start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for the Analysis of Baicalin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin methyl ester, a derivative of the flavonoid baicalin, is a compound of increasing interest in pharmaceutical research. Its modified chemical structure, wherein the carboxylic acid group of the glucuronic acid moiety is esterified, alters its physicochemical properties, potentially influencing its bioavailability and therapeutic efficacy. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during drug discovery and development. High-performance liquid chromatography (HPLC) offers a robust and sensitive platform for this purpose.

This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The methodology is adapted from established methods for baicalin analysis, taking into account the physicochemical differences between the two compounds.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being less polar than baicalin due to the esterification of the carboxyl group, will interact more strongly with the stationary phase. This results in a longer retention time compared to baicalin under identical chromatographic conditions. Quantification is achieved by measuring the absorbance of the analyte as it elutes from the column, using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

    • HPLC-grade water (e.g., Milli-Q or equivalent)

    • Phosphoric acid (or formic acid), analytical grade

  • Sample Preparation:

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm or 0.22 µm, compatible with organic solvents)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water (v/v). To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Degas the solution before use.

    • Mobile Phase B: Methanol.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up the volume to the mark. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

HPLC Conditions

The following HPLC conditions are recommended as a starting point. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Methanol
Gradient Elution 0-20 min: 50-80% B20-25 min: 80% B25-26 min: 80-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation
  • For Bulk Drug Substance:

    • Accurately weigh an appropriate amount of the sample.

    • Dissolve it in methanol to obtain a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • For Biological Matrices (e.g., Plasma):

    • Protein precipitation is a common method. Add three volumes of cold methanol or acetonitrile to one volume of plasma.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (initial composition).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.999 for a good linear fit.

  • Sample Analysis: Inject the prepared sample solutions and record the peak areas for this compound.

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

Data Presentation

Table 1: HPLC Method Validation Parameters (Illustrative)

ParameterResultAcceptance Criteria
Linearity (µg/mL) 1 - 100R² > 0.999
Limit of Detection (LOD) (µg/mL) 0.1Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) (µg/mL) 0.3Signal-to-Noise Ratio ≥ 10
Precision (%RSD)
- Intraday (n=6)< 2.0%< 2.0%
- Interday (n=6)< 3.0%< 3.0%
Accuracy (Recovery %) 98 - 102%95 - 105%
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%

Table 2: Quantitative Analysis of this compound in a Sample (Example)

Sample IDPeak AreaConcentration (µg/mL)Purity (%)
Sample 01125436752.899.1
Sample 02124987652.698.8
Sample 03125890153.199.5
Average 1254381 52.8 99.1
%RSD 0.36% 0.47% 0.35%

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions injection Inject Standards & Samples prep_standards->injection prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup (Column, Detector, etc.) prep_mobile_phase->hplc_system prep_sample Prepare Sample prep_sample->injection chromatography Chromatographic Separation hplc_system->chromatography injection->chromatography data_acquisition Data Acquisition chromatography->data_acquisition calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify this compound data_acquisition->quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways Modulated by Baicalin and its Derivatives

Baicalin and its aglycone, baicalein, have been shown to modulate several key signaling pathways involved in inflammation and cancer.[1][2] These pathways are often targets in drug development, and understanding the interaction of this compound with these pathways is a critical area of research.

G Signaling Pathways Modulated by Baicalin/Baicalein cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell Growth & Proliferation ERK ERK p38 p38 JNK JNK Apoptosis Apoptosis JNK->Apoptosis Apoptosis IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation Inflammation Baicalin Baicalin / Baicalein Baicalin->PI3K inhibits Baicalin->Akt inhibits Baicalin->ERK inhibits Baicalin->p38 inhibits Baicalin->IKK inhibits

Caption: Key signaling pathways modulated by Baicalin and Baicalein.

References

Baicalin methyl ester stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baicalin methyl ester is a methylated derivative of Baicalin, a major flavonoid extracted from the roots of Scutellaria baicalensis. The methylation process is often employed to enhance the bioavailability and stability of the parent compound. Like Baicalin, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-viral activities. Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions and an overview of a key signaling pathway it may modulate.

Physicochemical Properties and Solubility

PropertyDataReference(s)
Molecular Formula C₂₂H₂₀O₁₁[1]
Molecular Weight 460.39 g/mol [1]
Appearance Crystalline solid
Solubility in DMSO 45 mg/mL (97.74 mM) (Sonication recommended)[1]
Solubility in Ethanol Soluble (specific concentration not provided)
Solubility in Methanol Soluble (specific concentration not provided)

Note: The solubility of related compounds like Baicalein (the aglycone of Baicalin) in ethanol is approximately 1.3 mg/mL.[2][3] This suggests that the solubility of this compound in ethanol may be limited.

Stock Solution Preparation Protocol

This protocol provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.604 mg of this compound (Molecular Weight = 460.39 g/mol ).

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube. For a 10 mM stock solution from 4.604 mg of powder, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.

  • Sonication (Recommended): To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

ConditionRecommendation
Powder Store at -20°C for long-term storage (up to 3 years).
Stock Solution (in DMSO) Store at -80°C for long-term storage (up to 1 year).[1] For short-term storage, -20°C is acceptable.
Working Dilutions (Aqueous) It is recommended to prepare fresh working dilutions from the stock solution for each experiment. Do not store aqueous solutions for more than a day.

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical to prevent degradation.

  • Light Sensitivity: Protect the stock solution from light by storing it in amber-colored vials or by wrapping the tubes in foil.

  • Hygroscopicity: DMSO is hygroscopic. Use anhydrous DMSO and handle it in a low-humidity environment to prevent the introduction of water, which can affect solubility and stability.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preparing and using a this compound stock solution in a cell-based assay.

experimental_workflow Experimental Workflow: this compound cluster_prep Stock Solution Preparation cluster_storage Storage cluster_experiment Cell-Based Assay weigh Weigh Baicalin Methyl Ester Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Dilution in Cell Culture Medium thaw->dilute treat Treat Cells with Working Dilution dilute->treat analyze Analyze Experimental Endpoint treat->analyze

Caption: Workflow for this compound Stock Preparation and Use.

Relevant Signaling Pathway: NF-κB Inhibition

While the direct molecular targets of this compound are still under investigation, its parent compound, Baicalin, is known to exert anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6] It is plausible that this compound shares a similar mechanism of action.

The NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Baicalin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[5] This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

nfkB_pathway Inhibition of NF-κB Pathway by Baicalin/Baicalin Methyl Ester stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkB IκB-NF-κB Complex (Inactive) ikk->ikb_nfkB Phosphorylation ikb_p Phosphorylated IκB ub_ikb Ubiquitination & Degradation of IκB ikb_p->ub_ikb nfkB NF-κB (Active) ub_ikb->nfkB nfkB_nuc NF-κB Translocation nfkB->nfkB_nuc nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) nucleus->gene_transcription Induces nfkB_nuc->nucleus inflammation Inflammatory Response gene_transcription->inflammation bme This compound bme->ikk Inhibits

Caption: Putative Mechanism of this compound on the NF-κB Pathway.

References

Application Notes and Protocols: Baicalin Methyl Ester in Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers:

Extensive research has been conducted on the cardiovascular applications of Baicalin , a flavonoid glycoside from the dried root of Scutellaria baicalensis. However, published literature specifically detailing the cardiovascular applications of its derivative, Baicalin methyl ester , is limited.

This document provides a comprehensive overview of the established cardiovascular applications and associated experimental protocols for Baicalin. Given that this compound is a methylated form of Baicalin, potentially offering enhanced bioavailability and stability, the information presented herein for Baicalin serves as a foundational resource.[1] Researchers can leverage these established methodologies and conceptual frameworks to design and conduct novel investigations into the cardiovascular effects of this compound.

1. Overview of this compound

This compound is a synthetic derivative of Baicalin. The methylation of flavonoids is a strategy often employed to improve their pharmacokinetic profile, including increased stability and bioavailability.[1] While specific cardiovascular studies are scarce, its parent compound, Baicalin, has been extensively studied. Commercial suppliers note that this compound exhibits anti-inflammatory properties through the inhibition of the NF-κB pathway and possesses antioxidant capabilities.[1]

2. Established Cardiovascular Applications of Baicalin

Baicalin has demonstrated protective effects in a range of cardiovascular diseases, including atherosclerosis, myocardial infarction (heart attack), and heart failure.[2][3][4] The primary mechanisms underlying these protective effects are its potent anti-inflammatory, antioxidant, and anti-apoptotic (preventing cell death) properties.[2][3][4]

2.1. Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Baicalin has been shown to mitigate atherosclerosis through several mechanisms:

  • Lipid Metabolism Regulation: Baicalin can reduce levels of serum total cholesterol (TC), triacylglycerol (TG), and low-density lipoprotein cholesterol (LDL-C).[3]

  • Inhibition of Foam Cell Formation: It inhibits the transformation of macrophages into foam cells, a critical step in plaque formation, by upregulating the PPARγ-LXRα-ABCA1/ABCG1 pathway, which promotes cholesterol efflux.[3]

  • Anti-inflammatory Effects: Baicalin suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[5]

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Baicalin can inhibit the abnormal proliferation and migration of VSMCs, which contribute to plaque instability.[3]

2.2. Myocardial Infarction and Ischemia-Reperfusion Injury

Baicalin has shown significant cardioprotective effects in the context of myocardial infarction and the subsequent injury that can occur when blood flow is restored (ischemia-reperfusion injury).

  • Reduction of Infarct Size: Studies in animal models have demonstrated that treatment with Baicalin can reduce the area of damaged heart tissue following a myocardial infarction.[6]

  • Antioxidant Activity: Baicalin scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[6]

  • Anti-apoptotic Effects: Baicalin protects cardiomyocytes (heart muscle cells) from apoptosis by inhibiting pro-apoptotic proteins like Bax and activating anti-apoptotic proteins like Bcl-2.[4] It also modulates key signaling pathways involved in cell survival, such as the PI3K/Akt pathway.

2.3. Heart Failure

In models of heart failure, Baicalin has been observed to improve cardiac function and attenuate pathological remodeling of the heart.[6]

3. Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on Baicalin. These values can serve as a reference for designing experiments with this compound.

Table 1: Effects of Baicalin on Biochemical Markers in Cardiovascular Models

ParameterModelTreatmentResultReference
Serum Total Cholesterol (TC)ApoE-/- miceBaicalinDose-dependent decrease[3]
Serum Triacylglycerol (TG)ApoE-/- miceBaicalinDose-dependent decrease[3]
Serum LDL-CApoE-/- miceBaicalinDose-dependent decrease[3]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Animal models of inflammationBaicalinSignificant decrease[5]
Myocardial Infarct SizeRat model of myocardial infarctionBaicalinSignificant reduction[6]
Cardiomyocyte ApoptosisIn vitro hypoxia/reoxygenationBaicalinSignificant decrease[6]

Table 2: In Vitro Efficacy of Baicalin

Cell TypeAssayTreatment ConcentrationObserved EffectReference
Vascular Smooth Muscle Cells (VSMCs)Proliferation Assay20, 40, 60 µMSignificant reduction in proliferation[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Adhesion Molecule Expression5, 10 µMSuppression of cellular adhesion molecules[2]
MacrophagesFoam Cell Formation AssayNot specifiedInhibition of foam cell formation[3]

4. Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the cardiovascular effects of compounds like Baicalin. These can be adapted for the study of this compound.

4.1. In Vivo Model: Myocardial Infarction in Rats

Objective: To induce myocardial infarction in rats to study the cardioprotective effects of a test compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments

  • Ventilator

  • ECG machine

  • Test compound (Baicalin or this compound) dissolved in a suitable vehicle

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Intubate the rat and connect it to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale region on the ventricle and changes in the ECG.

  • Administer the test compound or vehicle at predetermined doses and time points (e.g., before or after LAD ligation).

  • Close the chest incision in layers.

  • Monitor the animal's recovery.

  • After a set period (e.g., 24 hours or several weeks), euthanize the rats and harvest the hearts for analysis (e.g., infarct size measurement, histological analysis, biochemical assays).

4.2. In Vitro Assay: Cardiomyocyte Apoptosis Assay

Objective: To assess the anti-apoptotic effect of a test compound on cardiomyocytes subjected to hypoxia/reoxygenation.

Materials:

  • H9c2 rat cardiomyoblasts or primary neonatal rat cardiomyocytes

  • Cell culture medium (e.g., DMEM)

  • Hypoxia chamber or incubator with adjustable O2/CO2 levels

  • Test compound

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Culture the cardiomyocytes in multi-well plates until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a set period (e.g., 12-24 hours).

  • Induce reoxygenation by returning the cells to a normoxic incubator (95% air, 5% CO2) for a further period (e.g., 2-4 hours).

  • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

5. Signaling Pathways and Visualizations

The cardioprotective effects of Baicalin are mediated by its modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

baicalin_pi3k_akt_pathway baicalin Baicalin pi3k PI3K baicalin->pi3k Activates akt Akt pi3k->akt Activates bcl2 Bcl-2 akt->bcl2 Upregulates bax Bax akt->bax Downregulates apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Baicalin's anti-apoptotic effect via the PI3K/Akt pathway.

baicalin_nfkb_pathway inflammatory_stimuli Inflammatory Stimuli nfkb NF-κB inflammatory_stimuli->nfkb Activates baicalin Baicalin baicalin->nfkb Inhibits proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->proinflammatory_cytokines Promotes Transcription inflammation Inflammation proinflammatory_cytokines->inflammation

Caption: Baicalin's anti-inflammatory action through NF-κB inhibition.

experimental_workflow_myocardial_infarction animal_model Rat Model of Myocardial Infarction treatment Administer Baicalin / Vehicle animal_model->treatment monitoring Hemodynamic & ECG Monitoring treatment->monitoring endpoint Endpoint Analysis (24h / weeks) monitoring->endpoint infarct_size Infarct Size Measurement endpoint->infarct_size histology Histological Examination endpoint->histology biochemistry Biochemical Assays endpoint->biochemistry

Caption: Workflow for in vivo evaluation of cardioprotective agents.

While Baicalin has a well-documented profile as a cardioprotective agent, the specific cardiovascular effects of this compound remain an unexplored area of research. The enhanced bioavailability and stability suggested for this compound make it an attractive candidate for further investigation.[1] The experimental protocols and mechanistic insights provided in these application notes for Baicalin offer a robust starting point for researchers to explore the therapeutic potential of this compound in cardiovascular diseases. Future studies should focus on directly comparing the efficacy and pharmacokinetics of Baicalin and its methyl ester derivative in relevant in vitro and in vivo models of cardiovascular disease.

References

Troubleshooting & Optimization

Improving the solubility of Baicalin methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baicalin methyl ester. The focus is on addressing common challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a methylated derivative of Baicalin.[1] While specific aqueous solubility data for the methyl ester is not extensively published, it is expected to have low aqueous solubility, similar to its parent compound, Baicalin. Baicalin is reported to have low water solubility, in the range of 0.054 to 91 μg/mL.[2][3] The methylation of the carboxyl group in Baicalin to form the methyl ester removes a potential site for ionization, which may influence its pH-dependent solubility.[2]

For organic solvents, this compound is soluble in DMSO, with a reported solubility of 45 mg/mL (97.74 mM), where sonication is recommended.[4] Its parent compound, Baicalein, is soluble in ethanol, DMSO, and dimethylformamide (DMF) at approximately 1.3, 28, and 52 mg/ml, respectively.[5]

Table 1: Solubility of Baicalin and Related Compounds in Various Solvents

CompoundSolventSolubility
This compound DMSO45 mg/mL[4]
Baicalin Water67.03 ± 1.60 µg/mL[2]
PBS (pH 7.2)~1 mg/mL[6]
DMSO~5 mg/mL[6]
Dimethylformamide~10 mg/mL[6]
Baicalein Water~0.13 mg/mL[7]
Ethanol~1.3 mg/mL[5]
DMSO~28 mg/mL[5]
Dimethylformamide (DMF)~52 mg/mL[5]
Q2: My this compound is not dissolving in my aqueous buffer for an in vitro experiment. What are my options?

This is a common issue due to the compound's hydrophobic nature. Here are a few troubleshooting steps:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in an organic solvent like DMSO.[4] You can then make further dilutions of this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[6]

  • Use Sonication: Sonication can help break down particles and improve dissolution in solvents like DMSO.[4]

  • Consider pH Adjustment: While Baicalin's solubility is pH-dependent, the methyl ester lacks the free carboxyl group, which may reduce the impact of pH.[2] However, slight adjustments to the buffer pH could still influence solubility and are worth investigating.

  • Employ Solubility Enhancement Techniques: If the above methods are insufficient or if you need to avoid organic solvents, you will need to use more advanced formulation strategies. The most common and effective methods include creating cyclodextrin inclusion complexes or solid dispersions.

Workflow for Addressing Poor Aqueous Solubility Start Poor Solubility of This compound in Aqueous Buffer StockSol Prepare concentrated stock in organic solvent (e.g., DMSO)? Start->StockSol Dilute Dilute stock solution into aqueous buffer StockSol->Dilute Yes Advanced Need for Advanced Formulation Strategy StockSol->Advanced No CheckSolvent Is final solvent concentration acceptable? Dilute->CheckSolvent Success Experiment Ready CheckSolvent->Success Yes CheckSolvent->Advanced No Formulation Select Enhancement Method Advanced->Formulation Cyclodextrin Cyclodextrin Inclusion Complex Formulation->Cyclodextrin SolidDisp Solid Dispersion Formulation->SolidDisp Nano Nanoformulation Formulation->Nano

Caption: Troubleshooting workflow for poor aqueous solubility.

Q3: How can I significantly improve the aqueous solubility and bioavailability of this compound for in vivo studies?

To overcome the low aqueous solubility and improve the resulting low oral bioavailability that is characteristic of Baicalin and its derivatives, several formulation technologies are highly effective.[2][3][8][9]

  • Cyclodextrin (CD) Inclusion Complexes: This is a promising method to increase solubility.[2] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, where a lipophilic molecule like this compound can be encapsulated.[2] This non-covalent complex effectively shields the hydrophobic drug from water, increasing its apparent solubility. Studies on Baicalin have shown that γ-cyclodextrin can increase its solubility by approximately 5-fold.[2][10] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are also commonly used.[11]

  • Solid Dispersions (SDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[12] The energy required to dissolve an amorphous solid is less than that for a crystalline solid, leading to faster dissolution and higher apparent solubility.[12] Carriers like Povidone K-30 (PVP K-30) and Pluronic F68 have been successfully used to create solid dispersions of Baicalein, significantly increasing its dissolution rate and oral bioavailability.[7][13]

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate. Techniques include creating nanoemulsions, solid lipid nanoparticles, or nanocrystals.[9][14][15] Nanoemulsions have been shown to increase the oral bioavailability of Baicalin by up to 7-fold in rats.[15]

Logical Diagram of Solubility Enhancement Strategies cluster_problem Core Problem cluster_solutions Formulation Solutions cluster_mechanisms Mechanisms of Action cluster_outcomes Primary Outcomes Problem Low Aqueous Solubility of this compound CD Cyclodextrin Inclusion Complex Problem->CD addressed by SD Solid Dispersion Problem->SD addressed by Nano Nanoformulation Problem->Nano addressed by Mech_CD Molecular Encapsulation (Hydrophobic Cavity) CD->Mech_CD works via Mech_SD Conversion to Amorphous State SD->Mech_SD works via Mech_Nano Increased Surface Area for Dissolution Nano->Mech_Nano works via Outcome1 Increased Apparent Solubility Mech_CD->Outcome1 Outcome2 Improved Dissolution Rate Mech_CD->Outcome2 Mech_SD->Outcome1 Mech_SD->Outcome2 Mech_Nano->Outcome1 Mech_Nano->Outcome2 Outcome3 Enhanced Oral Bioavailability Outcome1->Outcome3 Outcome2->Outcome3

Caption: Relationship between formulation strategies and outcomes.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for Baicalein and Baicalin.[11][16] The freeze-drying method is often preferred as it can yield a porous, easily dissolvable powder.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or (2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to cyclodextrin is a common starting point. Calculate the required mass of each component.

  • Cyclodextrin Dissolution: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with constant stirring.

  • Drug Dissolution: Separately, dissolve the this compound in a minimal amount of ethanol to ensure it is fully solubilized.

  • Complex Formation: Slowly add the ethanolic drug solution dropwise into the aqueous cyclodextrin solution while stirring continuously.

  • Equilibration: Cover the mixture and stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration (Optional): To remove any un-complexed drug that may have precipitated, filter the solution through a 0.45 µm filter.

  • Lyophilization: Freeze the solution (e.g., at -80°C) until completely solid. Lyophilize the frozen sample under vacuum for at least 48 hours or until a dry, fluffy powder is obtained.

  • Storage: Store the resulting powder in a desiccator at room temperature.

Protocol 2: Preparation of a this compound Solid Dispersion

This protocol uses the solvent evaporation method, which is widely cited for preparing solid dispersions of flavonoids.[3][7]

Materials:

  • This compound

  • Polymer carrier (e.g., Povidone K-30 or Pluronic F68)

  • Ethanol or a suitable co-solvent system

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Ratio Selection: Select the desired weight ratio of drug to polymer carrier. Ratios from 1:2 to 1:9 (drug:carrier) are often tested to find the optimal formulation.[3][7]

  • Dissolution: Dissolve both the this compound and the polymer carrier (e.g., Povidone K-30) in a sufficient volume of absolute ethanol. Ensure complete dissolution of both components.

  • Mixing: Combine the two solutions and mix thoroughly. The mixture can be briefly sonicated to ensure homogeneity.[3]

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C). Continue until a solid film or dry mass is formed on the flask wall.

  • Drying: Scrape the solid material from the flask and place it in a vacuum oven at a moderate temperature (e.g., 35-40°C) overnight to remove any residual solvent.[12]

  • Processing: Gently grind the dried solid dispersion with a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the powder in a tightly sealed container in a desiccator to protect it from moisture.

Q4: How can I confirm the successful formation of my formulation and the amorphization of the drug?

Several analytical techniques are essential to characterize your formulation and confirm that the solubility enhancement is due to the intended physical changes.

  • Differential Scanning Calorimetry (DSC): This technique measures heat flow associated with thermal transitions. For a successful solid dispersion or inclusion complex, the sharp endothermic peak corresponding to the melting point of the crystalline drug should disappear or significantly broaden, indicating the drug is in an amorphous state or encapsulated within the cyclodextrin.[3][11]

  • Powder X-Ray Diffraction (PXRD): Crystalline materials produce a distinct pattern of sharp diffraction peaks. Amorphous materials do not. The PXRD pattern of a successful formulation should show a diffuse "halo" pattern from the amorphous carrier, with the characteristic sharp peaks of the crystalline drug being absent.[3][11]

  • Scanning Electron Microscopy (SEM): SEM provides images of the particle morphology. The images should show a new, single-phase solid with a different morphology from the simple physical mixture of the starting materials. For example, crystalline Baicalin appears as flakes, while a successful formulation might appear as uniform microspheres or amorphous lumps.[11][16]

  • In Vitro Dissolution Test: The ultimate proof of success is a significant increase in the dissolution rate compared to the pure drug or a simple physical mixture. This is typically performed in a dissolution apparatus using a relevant buffer (e.g., simulated gastric or intestinal fluid).[3][13]

Q5: What signaling pathways are relevant to Baicalin, and why is this important for my research?

Understanding the molecular mechanisms of Baicalin and its derivatives is crucial for interpreting experimental results. Baicalin and its aglycone Baicalein are known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer. The methylation in this compound is designed to enhance its bioavailability and stability, potentially making it a more effective modulator of these pathways.[1]

A critical pathway inhibited by these compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .[1][17] This pathway is a central regulator of the inflammatory response. By disrupting the NF-κB pathway, this compound can suppress the expression of pro-inflammatory cytokines and enzymes, which is relevant for research into inflammatory diseases.[1][17][18]

Simplified NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Activation Stimulus->IKK p_IkappaB Phosphorylation of IκBα IKK->p_IkappaB deg_IkappaB Degradation of IκBα p_IkappaB->deg_IkappaB NFkB_release NF-κB Release & Translocation deg_IkappaB->NFkB_release Nucleus Nucleus NFkB_release->Nucleus Gene_exp Pro-inflammatory Gene Expression (IL-6, COX-2, etc.) Nucleus->Gene_exp Inflammation Inflammatory Response Gene_exp->Inflammation BME Baicalin Methyl Ester BME->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

References

Baicalin methyl ester stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for baicalin methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: A color change in your this compound solution, particularly a shift towards a brownish or darker hue, is often an indication of oxidative degradation. The catechol moiety (the two adjacent hydroxyl groups on the A-ring) of the baicalin structure is susceptible to oxidation, especially in neutral to alkaline conditions (pH > 7). This process can be accelerated by exposure to light and oxygen.

Q2: I am observing a decrease in the concentration of this compound over time in my aqueous solution. What are the likely causes?

A2: The decrease in concentration is likely due to chemical instability. The primary causes are:

  • Hydrolysis: The ester bond in this compound can be hydrolyzed, particularly in the presence of esterase enzymes if you are working with biological matrices, or at non-neutral pH. Some baicalin esters have been noted to be unstable at pH 7.4 and are easily hydrolyzed by carboxylesterase.[1]

  • Oxidation: As mentioned in Q1, oxidation of the flavonoid structure is a significant degradation pathway.[2]

  • pH-Dependent Degradation: Flavonoids like baicalin and its derivatives are known to be less stable in neutral and alkaline aqueous solutions compared to acidic conditions.[2][3][4]

Q3: What is the optimal pH for storing this compound in an aqueous solution?

A3: While specific data for this compound is limited, studies on the parent compound, baicalin, strongly indicate that acidic conditions enhance stability. An acidic environment (pH 2.0-4.5) is protective for baicalin.[2][4] Therefore, it is recommended to prepare and store this compound solutions in an acidic buffer (e.g., acetate or citrate buffer, pH < 5.0).

Q4: How does temperature affect the stability of this compound?

A4: Lower temperatures are crucial for maintaining the stability of baicalin and its derivatives.[2][3][4] For short-term storage (a few hours to a day), solutions should be kept on ice or at 4°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q5: Can I add anything to my solution to improve the stability of this compound?

A5: Yes, antioxidants can significantly inhibit oxidative degradation. The addition of ascorbic acid (vitamin C) or sodium sulfite has been shown to protect baicalin in aqueous solutions.[2][3] For instance, ascorbic acid can be used in excess (e.g., 5.0 x 10⁻³ M) to prevent the oxidation of catechol-containing molecules in alkaline solutions.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation in Cell Culture Media (pH ~7.4)
  • Problem: You are observing a rapid loss of this compound in your cell culture experiments.

  • Root Cause: this compound is likely undergoing hydrolysis, catalyzed by esterases present in the serum of the cell culture medium, and/or pH-dependent degradation and oxidation at the physiological pH of 7.4.

  • Solutions:

    • Prepare Fresh Solutions: Make a concentrated stock solution in an appropriate organic solvent (like DMSO) and dilute it into the cell culture medium immediately before use.

    • Minimize Incubation Time: If possible, design your experiment to have shorter incubation times.

    • Use Serum-Free Media: If your experimental design allows, consider using serum-free media to reduce the concentration of esterases.

    • Include Controls: Always run control experiments to quantify the rate of degradation of this compound in your specific cell culture medium over the time course of your experiment.

Issue 2: Inconsistent Results in Analytical Assays (e.g., HPLC)
  • Problem: You are seeing variable peak areas or the appearance of new peaks in your chromatograms for this compound.

  • Root Cause: This could be due to the degradation of the compound in your sample vials while waiting for analysis, or instability in the mobile phase.

  • Solutions:

    • Control Sample Temperature: Use an autosampler with temperature control and keep your samples at a low temperature (e.g., 4°C).

    • Acidify the Mobile Phase: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or phosphoric acid) to improve the stability of the analyte during the chromatographic run.

    • Analyze Samples Promptly: Minimize the time between sample preparation and injection.

    • Monitor for Degradation Products: Be aware of potential degradation products (e.g., baicalin from hydrolysis) and monitor for their appearance in your chromatograms.

Data Presentation

Table 1: Factors Affecting the Stability of Baicalin (as a proxy for this compound)

FactorConditionEffect on StabilityReference
pH Acidic (pH 2.0 - 4.5)Protective, increased stability[2][4]
Neutral (pH 6.8)Significant degradation[2]
Alkaline (pH 7.4 - 9.0)Rapid degradation[2]
Temperature Low (4°C)Protective, increased stability[2][3][4]
Ambient (25°C)Moderate degradation[2][3]
Elevated (40°C)Rapid degradation[2][3]
Additives Ascorbic Acid (Vitamin C)Inhibits oxidative degradation[2][3]
Sodium Sulfite (Na₂SO₃)Inhibits oxidative degradation[3]
Solvent Propylene Glycol (20%)More stable than in water alone

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers
  • Materials:

    • This compound

    • HPLC-grade methanol and water

    • Formic acid (or other suitable acidifier)

    • Buffer salts (e.g., sodium acetate, sodium phosphate)

    • pH meter

    • HPLC system with a UV or MS detector

    • Temperature-controlled incubator or water bath

  • Procedure:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0).

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Spike the stock solution into each buffer to a final concentration of 10-20 µg/mL.

    • Divide the solutions for each pH into aliquots for different time points and temperatures.

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each condition.

    • Immediately quench any further degradation by adding an equal volume of cold methanol or by freezing at -80°C.

    • Analyze the samples by a validated stability-indicating HPLC method. The mobile phase should be acidic (e.g., water with 0.1% formic acid and acetonitrile).

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

degradation_pathway BME This compound Hydrolysis Hydrolysis (Esterases, pH) BME->Hydrolysis Oxidation Oxidation (O₂, Light, pH > 7) BME->Oxidation Baicalin Baicalin Hydrolysis->Baicalin Degradation_Products Oxidative Degradation Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow cluster_0 Troubleshooting this compound Instability Start Instability Observed (e.g., color change, concentration loss) Check_pH What is the pH of the solution? Start->Check_pH pH_Neutral_Alkaline pH is neutral or alkaline Check_pH->pH_Neutral_Alkaline > 6.0 pH_Acidic pH is acidic Check_pH->pH_Acidic < 6.0 Check_Temp What is the storage temperature? Temp_High Temperature is ambient or elevated Check_Temp->Temp_High > 4°C Temp_Low Temperature is low (e.g., 4°C) Check_Temp->Temp_Low ≤ 4°C Check_Additives Are antioxidants present? Additives_No No antioxidants Check_Additives->Additives_No No Additives_Yes Antioxidants present Check_Additives->Additives_Yes Yes Solution_Acidify Adjust pH to < 5.0 pH_Neutral_Alkaline->Solution_Acidify pH_Acidic->Check_Temp Solution_Cool Store at 4°C or frozen Temp_High->Solution_Cool Temp_Low->Check_Additives Solution_Add_Antioxidant Add ascorbic acid or Na₂SO₃ Additives_No->Solution_Add_Antioxidant Solution_Stable Solution should be more stable Additives_Yes->Solution_Stable Solution_Acidify->Check_Temp Solution_Cool->Check_Additives Solution_Add_Antioxidant->Solution_Stable

Caption: A workflow for troubleshooting this compound stability.

References

Optimizing Baicalin Methyl Ester Dosage for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Baicalin methyl ester for in vitro assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Baicalin?

This compound is a derivative of Baicalin, a major flavonoid found in the roots of Scutellaria baicalensis. The addition of a methyl ester group generally increases the lipophilicity of the molecule. This enhanced lipophilicity may lead to increased cell permeability and potentially greater potency in in vitro assays compared to its parent compound, Baicalin.

Q2: What is a recommended starting concentration for this compound in a new in vitro assay?

Due to limited specific data on this compound, a good starting point is to conduct a pilot study with a broad range of concentrations. Based on the observation that this compound can be more potent than Baicalin, we recommend a starting range of 1 µM to 100 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] A stock solution can be prepared by dissolving the compound in DMSO to a concentration of 10 mM to 50 mM. For example, to make a 10 mM stock solution, dissolve 4.6 mg of this compound (Molecular Weight: 460.39 g/mol ) in 1 mL of DMSO. It is recommended to sonicate the solution to ensure complete dissolution.[1] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the maximum DMSO concentration that can be used in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in all experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- Compound degradation.- Perform a dose-response study with a wider and higher concentration range (e.g., up to 200 µM).- Extend the incubation period (e.g., 48 or 72 hours).- Prepare fresh stock solutions and ensure proper storage.
High cell death in all treated wells, including low concentrations - Compound cytotoxicity.- Stock solution contamination.- Solvent (DMSO) toxicity.- Determine the IC50 value using a cytotoxicity assay (e.g., MTT, LDH).- Use a lower concentration range in your functional assay.- Filter-sterilize the stock solution.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
High variability between replicate wells - Uneven cell seeding.- Inaccurate pipetting of the compound.- Edge effects in the plate.- Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Use calibrated pipettes and mix the plate gently after adding the compound.- Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium.
Precipitation of the compound in the culture medium - Poor solubility of the compound at the tested concentration.- Do not exceed the recommended final DMSO concentration.- Visually inspect the wells for precipitation after adding the compound.- If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line and to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested final concentration range is 0 µM (vehicle control) to 200 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production.

Materials:

  • This compound stock solution

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • LPS from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and its related compounds. Researchers should use this data as a reference and perform their own dose-response experiments.

Table 1: Solubility and IC50 of this compound

CompoundSolventSolubilityIC50Assay
This compoundDMSO45 mg/mL (97.74 mM)[1]35-200 µM[1]Avian Myeloblastosis Virus reverse transcriptase inhibition[1]

Table 2: Comparative Potency of Baicalin and this compound

CompoundCell LineEffectObservation
Baicalin (BA) vs. This compound (BAL)A549 (Lung Cancer)Cell Growth InhibitionBAL is 8 to 12 times more potent than BA.[2]
Baicalin (BA) vs. This compound (BAL)A549 (Lung Cancer)ApoptosisAt 50 µg/mL for 48h, apoptotic rates were 17.94% for BA and 39.69% for BAL.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response & Cytotoxicity Assay (e.g., MTT) prep_stock->dose_response cell_culture Culture and Seed Cells cell_culture->dose_response functional_assay Functional Assay (e.g., Anti-inflammatory, Anti-cancer) dose_response->functional_assay Determine non-toxic concentrations data_acq Data Acquisition (e.g., Plate Reader) functional_assay->data_acq data_analysis Data Analysis (IC50, Statistical Tests) data_acq->data_analysis conclusion Conclusion & Further Experiments data_analysis->conclusion

General experimental workflow for in vitro assays.

NFkB_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) BME This compound BME->IKK inhibits BME->NFkB inhibits translocation NFkB_n->Inflammatory_Genes activates transcription of

Inhibition of the NF-κB signaling pathway.

PI3K_Akt_mTOR_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation promotes BME This compound BME->PI3K inhibits BME->Akt inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Overcoming Low Bioavailability of Baicalin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baicalin methyl ester. The focus is on addressing the challenges associated with its low in vivo bioavailability.

Disclaimer: There is limited published research specifically on the bioavailability of this compound. The following guidance is largely based on extensive studies of its parent compound, Baicalin, which faces similar challenges of low aqueous solubility and poor permeability. These strategies should serve as a robust starting point for your experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiments with this compound are showing very low and variable plasma concentrations. What are the likely causes?

Low and erratic bioavailability of flavonoid compounds like Baicalin and its derivatives is a common issue. The primary reasons are multifaceted:

  • Poor Aqueous Solubility: Baicalin has a very low water solubility (around 67 µg/mL).[1] While esterification can sometimes improve lipophilicity, it may not sufficiently enhance aqueous solubility, which is critical for dissolution in the gastrointestinal tract prior to absorption.

  • Low Permeability: As a Class IV drug in the Biopharmaceutical Classification System (BCS), Baicalin exhibits low permeability across the intestinal epithelium.[1]

  • First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the intestine and liver (first-pass effect), where they are rapidly converted into conjugated metabolites (e.g., glucuronides and sulfates).[2][3] This can significantly reduce the amount of the parent compound reaching systemic circulation.

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen, limiting its net absorption.[4]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the aqueous solubility and lipophilicity (LogP) of your specific batch of this compound.

  • Evaluate Formulation Strategy: Administering the compound as a simple suspension in an aqueous vehicle like carboxymethyl cellulose (CMC) is likely to yield poor results.[5] Consider the formulation strategies outlined in Q2.

  • Assess Stability: One study noted that some baicalin esters were unstable at a neutral pH of 7.4, which could impact their integrity in the lower intestine.[6] Assess the stability of your compound in simulated gastric and intestinal fluids.

Q2: What formulation strategies can I use to improve the oral bioavailability of this compound?

Nanoformulations have proven highly effective for improving the bioavailability of Baicalin and are a logical approach for its methyl ester.[7][8][9] Key strategies include:

  • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can protect the drug from degradation in the GI tract and enhance its absorption.

  • Nanoemulsions: An oil-in-water or water-in-oil emulsion with a very small droplet size (typically under 200 nm). They increase the surface area for absorption and can improve solubility.[10][11]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix (like PVP K-30) at a molecular level can significantly enhance its dissolution rate.[12]

  • Micelles: Self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell. They can solubilize poorly soluble drugs in their core.[13]

  • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively increasing their aqueous solubility.[1]

The choice of strategy will depend on the specific properties of this compound and your experimental goals.

Q3: I am developing a nanoformulation. What are the critical quality attributes I should monitor?

When developing a nanoformulation, you should characterize the following parameters to ensure reproducibility and efficacy:

  • Particle Size and Polydispersity Index (PDI): The size of the nanoparticles affects their absorption pathway and biodistribution. A narrow size distribution (low PDI) is crucial for uniform performance.

  • Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of the stability of the colloidal dispersion. Higher absolute values generally indicate better stability.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): EE% is the percentage of the initial drug that is successfully entrapped within the nanoparticles. DL% is the weight percentage of the drug relative to the total weight of the nanoparticle. High EE% and DL% are desirable.

  • In Vitro Release Profile: This assesses the rate and extent of drug release from the formulation in simulated biological fluids. A sustained-release profile is often desirable to prolong the therapeutic effect.[5]

Data Presentation: Pharmacokinetic Improvements with Nanoformulations

The following tables summarize quantitative data from studies on Baicalin , demonstrating the significant improvements in bioavailability achieved with different nanoformulation strategies compared to a standard suspension.

Table 1: Pharmacokinetic Parameters of Baicalin Liposomes vs. Suspension in Rats

FormulationCmax (µg/mL)AUC₀₋ₜ (µg·h/mL)Relative Bioavailability (%)
Baicalin-CMC Suspension1.02 ± 0.216.89 ± 1.54100% (Reference)
Baicalin-Liposome (BA-LP)2.88 ± 0.4520.95 ± 3.61304%

(Data sourced from a study where rats were orally administered a 100 mg/kg dose of Baicalin. Cmax is the maximum plasma concentration and AUC is the area under the concentration-time curve, representing total drug exposure.)[5]

Table 2: Pharmacokinetic Parameters of Baicalin Nanoemulsion vs. Suspension in Rats

FormulationCmax (mg/L)AUC₀₋∞ (mg·h/L)Relative Bioavailability (%)
Free Baicalin Suspension1.143 ± 0.10513.681 ± 1.092100% (Reference)
Baicalin Nanoemulsion (BAN-1)3.155 ± 0.13298.439 ± 4.579~720%

(Data sourced from a study where rats were orally administered a 100 mg/kg dose of Baicalin. The BAN-1 formulation involved pre-dissolving Baicalin in a component of the nanoemulsion.)[10][11]

Experimental Protocols

Protocol 1: Preparation of Baicalin-Loaded Liposomes by Effervescent Dispersion

This protocol is adapted from a published method for preparing Baicalin-loaded liposomes (BA-LP).[5]

Materials:

  • Baicalin

  • Hydrogenated Soy Phosphatidylcholine (HSPC) or Phospholipon® 90H

  • Tween® 80

  • Citric Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Deionized Water

Methodology:

  • Organic Phase Preparation: Dissolve Baicalin (96 mg), HSPC (96 mg), Tween 80 (50 mg), and citric acid (50 mg) in 5 mL of ethanol.

  • Filtration: Filter the resulting organic solution through a 0.22 µm hydrophobic membrane to remove any particulates.

  • Aqueous Phase Preparation: Prepare a 0.35% (w/v) NaHCO₃ solution in deionized water. Cool this solution to 5-8°C.

  • Dispersion: While stirring the cold NaHCO₃ solution at 1,000 rpm with a paddle stirrer, add the organic phase. The reaction between citric acid and sodium bicarbonate will generate CO₂ gas, creating an effervescent dispersion that facilitates liposome formation.

  • Maturation: Continue stirring the mixture for approximately 1 hour at 5-8°C.

  • Solvent Removal: Gradually heat the mixture to 25°C and continue stirring until the solution becomes less opaque, indicating the evaporation of ethanol.

  • Storage: The final Baicalin-loaded liposome solution can be collected and stored at 2-8°C for further characterization and use.

Protocol 2: Preparation of Baicalin-Loaded Nanoemulsion

This protocol is based on a published method for preparing an oil-in-water (o/w) nanoemulsion to enhance Baicalin's oral bioavailability.[10]

Materials:

  • Baicalin

  • Soy-lecithin (Emulsifier)

  • Tween-80 (Surfactant)

  • Polyethylene glycol 400 (PEG400) (Co-surfactant/Solvent)

  • Isopropyl myristate (IPM) (Oil phase)

  • Deionized Water (Aqueous phase)

Methodology:

  • Component Ratio: The optimized formulation consists of soy-lecithin, Tween-80, PEG400, IPM, and water in a weight ratio of 1:2:1.5:3.75:8.25.

  • Preparation of Baicalin-loaded Organic Phase (Method BAN-1): a. First, dissolve the target amount of Baicalin (e.g., to achieve a final concentration of 7.5 mg/mL) in the PEG400 component with gentle heating or sonication. b. Add the soy-lecithin, Tween-80, and IPM to the Baicalin-PEG400 mixture. Stir until a homogenous organic phase is formed.

  • Nanoemulsion Formation: Add the organic phase dropwise to the aqueous phase (water) under constant magnetic stirring.

  • Homogenization: Continue stirring for a set period (e.g., 30 minutes) to allow for the self-emulsification process to complete and form a stable, translucent nanoemulsion.

  • Characterization: Analyze the resulting nanoemulsion for particle size, PDI, and encapsulation efficiency as described in Q3.

Visualizations

G cluster_0 Troubleshooting Low Bioavailability start Low/Variable In Vivo Exposure Observed q1 Is aqueous solubility < 100 µg/mL? start->q1 q2 Is the formulation a simple suspension? q1->q2 No sol1 Enhance Solubility: - Nanoformulations - Cyclodextrin Complexation - Solid Dispersions q1->sol1 Yes q3 Is there high first-pass metabolism? q2->q3 No sol2 Develop Advanced Formulation: - Liposomes - Nanoemulsions - Micelles q2->sol2 Yes sol3 Consider Co-administration with Metabolism Inhibitors (e.g., Piperine) or Alternative Delivery Routes q3->sol3 Likely end Re-evaluate In Vivo Pharmacokinetics q3->end Unlikely sol1->q2 sol1->end sol2->q3 sol2->end sol3->end

Caption: Troubleshooting workflow for low bioavailability.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium (Enterocytes) liposome Liposome (Drug Encapsulated) degradation Enzymatic Degradation liposome->degradation Protected cell Absorption into Cell liposome->cell Enhanced uptake (Endocytosis) drug Free Drug drug->degradation High drug->cell Low passive diffusion efflux P-gp Efflux Pump drug->efflux Pumped out systemic Systemic Circulation (Higher Bioavailability) cell->systemic efflux->drug

Caption: Enhanced absorption via liposomal delivery.

G cluster_GI GI Tract cluster_Metabolism First-Pass Metabolism (Intestine/Liver) BME Baicalin Methyl Ester (Oral Admin) BME_hydrolysis Hydrolysis by Intestinal Enzymes (e.g., Esterases) BME->BME_hydrolysis Baicalin Baicalin BME_hydrolysis->Baicalin Baicalein Baicalein (Aglycone) Baicalin->Baicalein Hydrolysis by β-glucuronidase Conjugates Conjugated Metabolites (Glucuronides/Sulfates) Baicalein->Conjugates Phase II Metabolism Systemic Systemic Circulation Conjugates->Systemic Excretion Biliary/Renal Excretion Systemic->Excretion

Caption: Putative metabolic pathway of this compound.

References

Preventing degradation of Baicalin methyl ester during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Baicalin methyl ester during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a methylated derivative of Baicalin, a flavonoid found in the roots of Scutellaria baicalensis. While methylation can improve bioavailability and stability compared to the parent compound, this compound is still susceptible to degradation under common experimental conditions.[1] This degradation can lead to inconsistent and unreliable experimental results. The primary degradation pathways for the parent compound, Baicalin, include oxidation and hydrolysis, which are influenced by factors such as pH, temperature, and light exposure.[2][3][4][5][6]

Q2: How can I properly store this compound powder and its stock solutions?

A2: Proper storage is crucial to maintaining the integrity of this compound.

  • Powder: Store the solid powder at -20°C for long-term storage (up to 3 years).[7] It should be kept in a well-closed container, protected from air and light.[4]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[7] For these solutions, storage at -80°C is recommended for up to 1 year.[7] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the ideal solvent and concentration for preparing a stock solution?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound, with a solubility of up to 45 mg/mL (97.74 mM); sonication may be necessary to fully dissolve the compound.[7] When preparing working solutions for cell culture experiments, ensure the final DMSO concentration is non-toxic to the cells, typically below 0.1%.

Q4: What are the main factors that cause degradation of this compound during experiments?

A4: The stability of flavonoids like Baicalin and its derivatives is significantly affected by:

  • pH: Neutral to alkaline pH (commonly found in cell culture media, around pH 7.4) can promote oxidation and hydrolysis.[2][3][4][5][6] Studies on Baicalin show it is more stable in acidic conditions (pH 2-4.5).[2][3][4]

  • Temperature: Higher temperatures, such as the 37°C used in cell culture incubators, can accelerate the rate of degradation.[2][3][4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation. This is a major degradation pathway for Baicalin in biological fluids.[5][6]

  • Enzymatic Degradation: Biological samples may contain enzymes that can metabolize or degrade the compound.[8]

  • Light Exposure: Exposure to light can cause photodegradation.[2][3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or weaker-than-expected biological activity. Degradation of this compound in the experimental setup.1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Minimize exposure to light and air: Work with the compound under subdued light and keep containers tightly sealed. 3. Use antioxidants: Consider adding an antioxidant like Vitamin C (ascorbic acid) to your experimental medium to prevent oxidative degradation.[4] 4. Optimize pH: If your experimental conditions allow, use a buffer with a slightly acidic pH. For biological experiments where pH must be maintained around 7.4, the use of antioxidants becomes even more critical.
Precipitation of the compound in aqueous media. Low aqueous solubility of this compound.1. Ensure the final solvent concentration is appropriate: When diluting the DMSO stock solution into your aqueous experimental buffer or media, ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells. 2. Sonication: Briefly sonicate the final working solution to aid dissolution. 3. Warm the solution: Gently warm the solution to 37°C to improve solubility, but be mindful that prolonged heating can accelerate degradation.
Variability between experimental replicates. Inconsistent handling and preparation of the compound. Degradation during longer incubation times.1. Standardize your protocol: Ensure that the preparation of the this compound solution is consistent for all replicates. 2. Time-course experiment: Perform a time-course stability study under your specific experimental conditions to understand the degradation kinetics of this compound. 3. Replenish the compound: For long-term experiments (e.g., over 24 hours), consider replacing the medium with freshly prepared this compound solution at regular intervals.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited, the following table summarizes the stability of its parent compound, Baicalin, under various conditions, which can serve as a valuable reference.

Condition Effect on Baicalin Stability Half-life (t½) of Baicalin Reference
pH Stability is pH-dependent; degradation increases with higher pH.pH 2.0: 130.8 hpH 6.8: 2.63 hpH 7.4: 0.92 hpH 9.0: 0.31 h[2]
Temperature Degradation is temperature-dependent; higher temperatures accelerate degradation.Data suggests a significant decrease in stability at 25°C and 40°C compared to 4°C.[2][3]
Antioxidants Vitamin C can significantly inhibit degradation.At pH 7.4 and 25°C, the addition of 0.1% Vitamin C significantly improved stability.[2]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.[7]

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light.

  • Store the aliquots at -80°C for long-term storage (up to 1 year).[7]

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound under specific experimental conditions.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a C18 column

  • Acetonitrile, water, and formic acid (or other appropriate mobile phase components) for HPLC analysis

Procedure:

  • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Immediately take a "time 0" sample and store it at -80°C.

  • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Store all collected samples at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.[9][10]

  • Plot the concentration of this compound versus time to determine its degradation profile under your experimental conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Baicalin and its Derivatives

Baicalin and its aglycone, Baicalein, have been shown to modulate several key signaling pathways involved in inflammation, cancer, and neuroprotection. It is anticipated that this compound will have similar effects.

1. Anti-inflammatory Signaling Pathway (NF-κB)

Baicalin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][11][12] This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][11][13]

G cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates nucleus Nucleus NFkB->nucleus translocates to p65_nuc p65 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65_nuc->cytokines induces transcription BME Baicalin Methyl Ester BME->IKK inhibits

NF-κB Signaling Inhibition by this compound.

2. Neuroprotective Signaling Pathway (MAPK)

Baicalin has demonstrated neuroprotective effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can inhibit the phosphorylation of key kinases such as p38 and ERK, which are involved in neuronal apoptosis and inflammation in response to oxidative stress and other insults.[7][11][14]

G Stress Oxidative Stress ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates Apoptosis Neuronal Apoptosis p38->Apoptosis promotes BME Baicalin Methyl Ester BME->p38 inhibits

MAPK Signaling in Neuroprotection by this compound.
Experimental Workflow

The following diagram illustrates a general workflow for conducting an in vitro experiment to assess the bioactivity of this compound while minimizing degradation.

G prep_stock 1. Prepare fresh This compound stock solution in DMSO prep_working 2. Dilute stock solution in complete cell culture medium (with antioxidant if necessary) prep_stock->prep_working treatment 4. Treat cells with This compound working solution prep_working->treatment cell_seeding 3. Seed cells in a multi-well plate and allow to adhere cell_seeding->treatment incubation 5. Incubate for the desired time period (monitor stability for long incubations) treatment->incubation analysis 6. Perform downstream analysis (e.g., MTT assay, Western blot, qPCR) incubation->analysis

In Vitro Experimental Workflow for this compound.

References

Technical Support Center: Enhancing the Purity of Synthesized Baicalin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of synthesized Baicalin methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from several sources:

  • Unreacted Starting Materials: Residual Baicalin that did not undergo esterification.

  • Reagent-Related Impurities: Excess methylating agents or byproducts from the esterification reaction.

  • Side-Reaction Products: Formation of other methylated species if other hydroxyl groups on the Baicalin molecule react.

  • Degradation Products: Baicalin and its methyl ester can degrade under certain pH and temperature conditions. For instance, Baicalin is known to be unstable in neutral to basic aqueous solutions (pH 7.0 and above) and can degrade into other compounds like negletein.[1][2] Acidic conditions (pH 2-4.5) and lower temperatures generally favor the stability of Baicalin.[2][3][4]

Q2: My final product shows a low melting point and a broad peak in the HPLC analysis. What could be the issue?

A2: A low and broad melting point, along with a broad HPLC peak, strongly suggests the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a melting point depression and broadening. In HPLC, impurities can co-elute with the main peak, causing it to become broader. It is crucial to re-evaluate your purification strategy.

Q3: How can I improve the separation of this compound from its impurities using HPLC?

A3: Optimizing your HPLC method can significantly enhance separation. Consider the following factors:

  • Mobile Phase Composition: For flavonoids, a gradient of water and an organic solvent like acetonitrile or methanol is commonly used.[5][6][7] Adjusting the gradient profile can improve the resolution between closely eluting peaks.

  • pH of the Mobile Phase: Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and separation of acidic compounds like flavonoids.[5][7][8]

  • Column Temperature: Increasing the column temperature can reduce the mobile phase viscosity and improve separation efficiency.[5][6] However, be mindful of the thermal stability of your compound.

  • Flow Rate: Optimizing the flow rate can ensure effective separation without excessive band broadening.[5]

Q4: What is the most effective method for removing polar impurities?

A4: For removing polar impurities from a less polar compound like this compound, several techniques are effective:

  • Liquid-Liquid Extraction: Partitioning your crude product between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate solution) can help remove acidic and highly polar impurities.

  • Silica Gel Column Chromatography: Silica gel is a polar stationary phase. Polar impurities will have a stronger affinity for the silica gel and will elute more slowly than the less polar this compound.

  • Recrystallization: Choosing an appropriate solvent system where the impurities are either very soluble or insoluble while the desired product has moderate solubility can effectively purify your compound.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product loss during extraction steps. Minimize the number of extraction steps. Ensure complete phase separation to avoid discarding the organic layer containing the product. Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Product co-eluting with impurities during column chromatography. Optimize the solvent system for column chromatography to achieve better separation (Rf value of ~0.3 for the product is often ideal).[9] Consider using a gradient elution.
Product is too soluble in the recrystallization solvent. Perform small-scale solubility tests to find a solvent system where the product has low solubility at low temperatures and high solubility at high temperatures. Consider using a co-solvent system.
Premature crystallization during hot filtration. Use a pre-heated funnel and receiving flask. Add a small amount of hot solvent to the filtration setup before filtering your solution.
Degradation of the product during purification. Avoid prolonged exposure to harsh pH conditions (especially basic) and high temperatures.[2][3] Baicalin is more stable in acidic conditions.[2]
Issue 2: Persistent Impurities in the Final Product (Observed by TLC/HPLC)
Possible Cause Troubleshooting Step
Incomplete reaction. Monitor the reaction progress using TLC to ensure all the starting material (Baicalin) is consumed. If the reaction is stalled, consider adding more of the limiting reagent or extending the reaction time.
Co-eluting impurities in column chromatography. Change the solvent system to alter the selectivity of the separation. If using a non-polar solvent system (e.g., hexane/ethyl acetate), try a more polar one (e.g., dichloromethane/methanol). A different stationary phase (e.g., alumina) could also be beneficial.
Impurity has similar solubility to the product. Try a different recrystallization solvent or a multi-solvent system. If recrystallization is ineffective, column chromatography is recommended.
Formation of an inseparable isomeric byproduct. High-resolution analytical techniques like preparative HPLC might be necessary for separation.[6]

Quantitative Data on Purification Methods

Purification Method Compound Initial Purity Final Purity Yield/Recovery Reference
Recrystallization Tartary Buckwheat Flavonoids52.90%72.32%-[10]
Macroporous Resin Flavonoids from Scorzonera austriaca-93.5%-[11]
Macroporous Resin Flavonoids from Polygonum perfoliatum L.12.74%43.00%-[12]

Experimental Protocols

Synthesis of this compound

A general procedure for the esterification of Baicalin is as follows:

  • To a solution of Baicalin in methanol, add a catalytic amount of a suitable acid catalyst (e.g., thionyl chloride or sulfuric acid) dropwise at 0°C with stirring.

  • Allow the reaction mixture to stir at room temperature or a slightly elevated temperature for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., methanol, ethanol, or a mixture of solvents like ethanol/water).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification by Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluting solvent.[9][13]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, dry loading can be performed by adsorbing the crude product onto a small amount of silica gel.[9]

  • Elute the Column: Start eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity of the eluent (gradient elution).[14]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis This compound Synthesis extraction Liquid-Liquid Extraction synthesis->extraction Crude Product recrystallization Recrystallization extraction->recrystallization column Column Chromatography extraction->column tlc TLC recrystallization->tlc final_product final_product recrystallization->final_product If pure column->tlc column->final_product If pure hplc HPLC tlc->hplc nmr NMR/MS hplc->nmr nmr->final_product Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Impure Product (Post-Synthesis) check_reaction Check for unreacted starting material (TLC) start->check_reaction unreacted Unreacted Baicalin Present? check_reaction->unreacted optimize_synthesis Optimize reaction: - Increase reaction time - Add more reagent unreacted->optimize_synthesis Yes purification_choice Choose Purification Method unreacted->purification_choice No optimize_synthesis->start recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid column Column Chromatography purification_choice->column Oily/Amorphous check_purity_recryst Check Purity (TLC/HPLC) recrystallization->check_purity_recryst check_purity_column Check Purity (TLC/HPLC) column->check_purity_column pure Pure Product check_purity_recryst->pure Pure impure_recryst Still Impure check_purity_recryst->impure_recryst Impure check_purity_column->pure Pure impure_column Still Impure check_purity_column->impure_column Impure impure_recryst->column re_column Re-run Column with different solvent system impure_column->re_column re_column->check_purity_column

References

Addressing batch-to-batch variability of Baicalin methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Baicalin methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a methylated derivative of baicalin, a major bioactive flavonoid extracted from the roots of Scutellaria baicalensis Georgi.[1][2][3] The methylation of baicalin to this compound enhances its bioavailability and metabolic stability, making it a more potent compound for research and potential therapeutic applications.[1][4][5] It is primarily investigated for its anti-inflammatory and antioxidant properties, often through the modulation of signaling pathways like NF-κB.[1]

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability of this compound can arise from several factors, primarily related to its synthesis and purification:

  • Incomplete Methylation: The synthesis of this compound involves the methylation of baicalin. If this reaction is incomplete, the final product may contain residual, unreacted baicalin.

  • Side Reactions: During the methylation process, side reactions such as carboxymethylation can occur, leading to the formation of impurities.[6]

  • Purification Inconsistencies: Variations in the purification process can lead to differing impurity profiles between batches.

  • Hydrolysis: The methyl ester group can be susceptible to hydrolysis, reverting the compound back to baicalin, especially if not stored under appropriate conditions.[7][8][9]

  • Solvent and Reagent Quality: The purity of solvents and reagents used in synthesis and purification can introduce contaminants.

Q3: How can I assess the purity and identity of my this compound batch?

A combination of analytical techniques is recommended to ensure the quality of your this compound batch:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique to assess purity and quantify the amount of this compound. It can also be used to detect and quantify impurities like residual baicalin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of this compound and identifying any structural impurities.[10]

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound, confirming its identity. LC-MS/MS can be used for sensitive detection and identification of trace impurities.[11][12]

Q4: My experimental results with different batches of this compound are inconsistent. What should I do?

Inconsistent results are a common issue arising from batch-to-batch variability. The following troubleshooting workflow can help you identify and address the problem.

G Troubleshooting Inconsistent Results cluster_0 Initial Observation cluster_1 Purity and Identity Verification cluster_2 Biological Activity Confirmation cluster_3 Decision and Action start Inconsistent Experimental Results purity_check Assess Purity and Identity of Each Batch (HPLC, NMR, MS) start->purity_check compare_profiles Compare Analytical Profiles purity_check->compare_profiles activity_assay Perform Biological Activity Assays (e.g., NF-κB reporter assay, Antioxidant assay) compare_profiles->activity_assay compare_activity Compare Potency (e.g., IC50, EC50) activity_assay->compare_activity consistent Results Consistent Across Batches? compare_activity->consistent inconsistent Results Inconsistent Across Batches? compare_activity->inconsistent re_standardize Re-standardize Experiments with a Qualified Batch consistent->re_standardize root_cause Identify Root Cause of Variability (e.g., Impurities, Degradation) inconsistent->root_cause contact_supplier Contact Supplier for Batch Information or Replacement root_cause->contact_supplier end Proceed with Standardized Experiments re_standardize->end contact_supplier->end G HPLC Purity Assessment Workflow prep_mobile_phase Prepare Mobile Phase (Methanol:Water:Phosphoric Acid) hplc_analysis Perform HPLC Analysis prep_mobile_phase->hplc_analysis prep_standards Prepare Standard Solutions (this compound & Baicalin) prep_standards->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis data_analysis Analyze Chromatographic Data hplc_analysis->data_analysis purity_report Generate Purity Report data_analysis->purity_report G Inhibition of NF-κB Signaling by this compound cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates ikba_p P-IκBα ikba->ikba_p nfkb NF-κB (p50/p65) nfkb->ikba sequesters nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates ikba_p->nfkb releases proteasome Proteasome ikba_p->proteasome ubiquitination & degradation bme This compound bme->ikk inhibits dna DNA nfkb_n->dna binds gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription induces

References

Technical Support Center: Cell Viability Assays with Baicalin Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for "Baicalin methyl ester" is limited in publicly available literature. This guide is based on extensive data for its parent compounds, Baicalin and its aglycone Baicalein , which are structurally and functionally similar. The principles, protocols, and troubleshooting steps provided are highly relevant and applicable.

Frequently Asked Questions (FAQs)

Q1: My cells show extremely high toxicity even at low concentrations of this compound. Is this expected?

A1: High toxicity at low concentrations can be expected depending on the cell line, but it can also indicate an experimental issue.

  • Cell Line Sensitivity: Cancer cell lines, in particular, can be highly sensitive to Baicalin and Baicalein. For example, Baicalein has been shown to inhibit the growth of B16F10 melanoma cells and various breast cancer cell lines at micromolar concentrations.[1][2] The viability of lung cancer cells H1299 and H1650 was also inhibited by Baicalin in a dose-dependent manner.[3]

  • Troubleshooting Steps:

    • Verify Compound Concentration: Double-check all calculations for dilution from your stock solution. An error in serial dilutions can lead to much higher effective concentrations than intended.

    • Check Solvent Toxicity: Most researchers use DMSO to dissolve Baicalin derivatives. Ensure the final concentration of DMSO in your culture medium is non-toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle control (medium + DMSO at the highest concentration used) to confirm the solvent is not the source of toxicity.

    • Compound Stability and Solubility: Baicalin derivatives can precipitate out of the solution at high concentrations or in certain media. Visually inspect your wells under a microscope for any signs of precipitation. Precipitated compound can cause artifacts and inconsistent results.

Q2: My cell viability results with this compound are inconsistent between experiments. What are the common causes?

A2: Reproducibility issues are common in cell-based assays. The following are key areas to check:

  • Cell Seeding Density: Ensure you are seeding a consistent number of cells for each experiment and that the cells are in the logarithmic growth phase. Inconsistent cell numbers will lead to variable results.[4]

  • Incubation Times: Both the drug treatment time and the assay incubation time (e.g., with MTT or XTT reagent) must be kept consistent across all plates and experiments.[5]

  • Reagent Preparation: Prepare assay reagents fresh, especially for XTT assays where the electron coupling reagent is mixed with the XTT solution immediately before use.[6][7] MTT stock solutions should be stored protected from light.

  • Plate Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.

  • Assay Interference: Test for potential chemical interference between this compound and your chosen assay. This can be done by running controls in cell-free wells (medium + compound + assay reagent) to see if the compound itself reduces the tetrazolium dye or affects the reaction.[5]

Q3: Which cell viability assay is best for testing this compound? MTT, XTT, or LDH?

A3: The best assay depends on your specific research question (cytotoxicity vs. metabolic activity) and experimental setup.

  • MTT Assay: Measures mitochondrial reductase activity in viable cells. It is a reliable, widely used endpoint assay. However, it requires a final solubilization step to dissolve the formazan crystals, which can introduce an extra source of error.[8]

  • XTT Assay: Similar to MTT, it measures metabolic activity. Its main advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[9][10] This makes it well-suited for high-throughput screening.

  • LDH Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[11] This is a direct measure of cell death/lysis, whereas MTT/XTT measure metabolic activity, which usually correlates with viability. It's an excellent choice if you need to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.

Recommendation: For general viability screening, XTT offers a good balance of simplicity and reliability. If you suspect your compound might interfere with mitochondrial reductases or if you specifically want to quantify cell death, the LDH assay is a better choice. It is often recommended to use more than one type of assay to confirm results.

Q4: What is the likely mechanism of toxicity for this compound?

A4: Based on studies of Baicalin and Baicalein, the toxicity observed in cancer cells is often a desired anti-tumor effect, primarily driven by the induction of apoptosis (programmed cell death) and autophagy .[12][13]

  • Apoptosis Induction: Baicalein has been shown to activate caspase-3 and caspase-9, modulate the ratio of Bax/Bcl-2 proteins, and disrupt the mitochondrial membrane potential, all of which are key events in the apoptotic cascade.[14][15]

  • Cell Cycle Arrest: These compounds can also cause cells to arrest at different phases of the cell cycle, preventing them from proliferating.[3][16]

  • Signaling Pathway Inhibition: A primary mechanism is the inhibition of pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway .[12][17] By blocking this pathway, Baicalein derivatives can shut down signals that tell the cancer cell to grow and survive, thereby inducing apoptosis.[18] The NF-κB signaling pathway is another common target.[19]

Data Presentation: Cytotoxicity of Baicalin and Baicalein

The following tables summarize published data on the cytotoxic effects of Baicalin and its aglycone, Baicalein, on various cell lines. This data can serve as a reference for expected potency.

CompoundCell LineAssay TypeIC₅₀ Value (µmol/L)Treatment Time
BaicalinMCF-7 (Breast Cancer)MTT> 100 µM72 h
BaicaleinMCF-7 (Breast Cancer)MTT85.07 ± 1.26 µMNot Specified
BaicalinHUVEC-ST (Endothelial)MTT167 ± 6.7 µM24 h
BaicaleinHUVEC-ST (Endothelial)MTT115 ± 2.6 µM24 h

Table 1: Comparative IC₅₀ values of Baicalin and Baicalein in different cell lines. Data synthesized from multiple sources.[1]

Cell LineBaicalin TreatmentEffect
H1299 & H1650 (Lung Cancer)0, 50, 100 µg/mlDose and time-dependent inhibition of cell viability.[3]
Vero CellsUp to 500 µg/mlMNTD (Maximum Non-Toxic Dose) was 62 µg/ml.[20]
MCF-7 & MDA-MB-231 (Breast Cancer)200 µMTime-dependent inhibition of cell viability.[21]

Table 2: Observed cytotoxic effects of Baicalin on various cell lines.

Experimental Protocols

MTT Cell Viability Assay Protocol[4][8][23]
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle controls (DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of SDS in 0.01 M HCl) to each well to dissolve the crystals.[22]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

XTT Cell Viability Assay Protocol[6][10]
  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Thaw the XTT reagent and the electron-coupling solution (e.g., PMS) at 37°C. Immediately before use, prepare the activated XTT labeling mixture according to the manufacturer's instructions (e.g., mix 0.1 mL of coupling solution with 5 mL of XTT reagent).[9]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type.

  • Measurement: Shake the plate gently. Measure the absorbance of the soluble formazan product at 450-500 nm. A reference wavelength of ~660 nm can be used to subtract background absorbance.[6]

LDH Cytotoxicity Assay Protocol[24][25][26]
  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up the following controls in triplicate:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Spontaneous LDH release with solvent.

    • Maximum LDH Release: Add lysis buffer (e.g., Triton X-100) to untreated cells 45 minutes before the end of the experiment.

    • Background Control: Medium only.

  • Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet the cells.

  • Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add 100 µL of the reaction mix to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Visualizations

Experimental and Logical Workflows

G cluster_workflow General Cytotoxicity Assay Workflow plate_cells Plate Cells in 96-well Plate incubate1 Incubate (24h) Allow Attachment plate_cells->incubate1 treat Treat with this compound (Include Controls) incubate1->treat incubate2 Incubate (24-72h Exposure) treat->incubate2 add_reagent Add Assay Reagent (MTT, XTT, or collect supernatant for LDH) incubate2->add_reagent incubate3 Incubate (2-4h for MTT/XTT) add_reagent->incubate3 if MTT read Read Absorbance on Plate Reader add_reagent->read if XTT/LDH solubilize Add Solubilization Buffer (MTT Assay Only) incubate3->solubilize if MTT solubilize->read analyze Analyze Data (Calculate % Viability / Cytotoxicity) read->analyze

Caption: General experimental workflow for assessing cell viability.

G cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent or Unexpected Results check_compound Check Compound: 1. Concentration Calculation? 2. Solubility/Precipitation? 3. Purity? start->check_compound check_cells Check Cells: 1. Correct Seeding Density? 2. In Log Growth Phase? 3. Contamination? start->check_cells check_assay Check Assay: 1. Reagents Fresh? 2. Correct Incubation Times? 3. Plate Edge Effects? 4. Compound Interference? start->check_assay check_controls Check Controls: 1. Vehicle Control OK? 2. Positive/Negative Controls OK? start->check_controls

Caption: A logical guide for troubleshooting inconsistent results.

Signaling Pathway

G cluster_pathway Potential Mechanism of Baicalein-Induced Apoptosis baicalein Baicalein / Baicalin Methyl Ester pi3k PI3K baicalein->pi3k bax Bax (Pro-apoptotic) baicalein->bax akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 mito Mitochondrial Dysfunction bcl2->mito bax->mito cas9 Caspase-9 mito->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Baicalein induces apoptosis via PI3K/Akt pathway inhibition.

References

Technical Support Center: Baicalin Methyl Ester Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Baicalin methyl ester. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or precipitates upon dilution in aqueous buffer. What should I do?

A1: This is a common issue due to the low aqueous solubility of this compound. Here are some steps to address this:

  • Use of Organic Solvents: this compound is soluble in organic solvents like DMSO and ethanol. Prepare a concentrated stock solution in 100% DMSO and then dilute it to the final concentration in your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Sonication: After diluting the stock solution, sonicate the mixture to aid in dissolution.

  • pH Adjustment: The stability and solubility of related compounds like baicalin are pH-dependent. Acidic conditions (pH 2-4.5) have been shown to be protective for baicalin. While specific data for the methyl ester is limited, consider if adjusting the pH of your buffer is compatible with your experimental setup.[1][2]

  • Use of Pluronic F-68: For in vivo studies, a combination of DMSO, Pluronic F-68, and saline can be used to improve solubility.

Q2: I am observing inconsistent anti-inflammatory effects with this compound in my cell-based assays. What could be the cause?

A2: Inconsistent results can stem from several factors related to the compound's stability and experimental setup:

  • Compound Degradation: Baicalin and its derivatives can be unstable, particularly at neutral or basic pH and higher temperatures.[1][2][3] Prepare fresh solutions for each experiment and avoid prolonged storage of diluted solutions, even at 4°C.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.

  • LPS Potency: If you are using lipopolysaccharide (LPS) to induce inflammation, ensure the potency of your LPS stock is consistent. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Incubation Times: Optimize and strictly adhere to the pre-incubation time with this compound before LPS stimulation and the subsequent co-incubation period.

Q3: How should I store this compound?

A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in anhydrous organic solvents like DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO. For working solutions in aqueous media, prepare them immediately before use. Consider adding an antioxidant like Vitamin C to your buffer if compatible with your assay.[4]
Incorrect Concentration Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Low Cellular Uptake The esterification of baicalin is intended to improve cell permeability. However, if uptake is still a concern, consider using a formulation with a non-ionic surfactant or cyclodextrin to enhance bioavailability.
Cell Line Insensitivity The response to this compound can be cell-type specific. Confirm that the target signaling pathways (e.g., PI3K/Akt, NF-κB) are active and responsive in your chosen cell line.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure the compound is fully dissolved in the stock solvent before further dilution. After diluting in aqueous media, vortex or sonicate briefly. Visually inspect for any precipitate before adding to cells.
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes of concentrated stock solutions.
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping and ensure a uniform cell monolayer.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.

Quantitative Data Summary

Table 1: Solubility of Baicalin and Related Compounds

CompoundSolventSolubility
BaicalinWater (distilled)67.03 ± 1.60 µg/mL[5]
BaicalinSimulated Gastric Fluid (pH 1.2)11.64 ± 0.44 µg/mL[5]
BaicalinMethanolData available, increases with temperature[6]
BaicalinEthanolData available, increases with temperature[6]
BaicalinEthyl AcetateData available, increases with temperature[6]
Baicalin butyl ester-LogP value of 1.7 (compared to -0.5 for Baicalin)[7]

Table 2: Stability of Baicalin under Different Conditions

pHTemperature (°C)Half-life (t½) in hours
6.8252.89[1][2]
7.44> 6[1]
7.425~2[1]
7.440< 1[1]
9.025< 1[1]

Note: Data for Baicalin is provided as a proxy for this compound, which is expected to have improved stability due to the protection of a hydroxyl group.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay using LPS-stimulated RAW264.7 Macrophages

This protocol is adapted from studies on Baicalin and its derivatives.[8][9][10]

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Preparation of this compound: Prepare a 100 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (or a pre-determined optimal concentration).

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be prepared to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: HPLC Analysis of this compound

This is a general method adapted from the analysis of Baicalin and can be optimized for this compound.[11]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water with 0.2% phosphoric acid (e.g., 47:53 v/v). The gradient may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: For cell culture supernatants or lysates, a solid-phase extraction (SPE) may be necessary to remove interfering substances. Baicalin has been shown to be stable in buffer solutions with a pH of 5.0 during SPE.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 100 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working seed_cells Seed RAW264.7 Cells (5x10^5 cells/mL) adhere Allow Adherence (Overnight) seed_cells->adhere pretreat Pre-treat with Baicalin Methyl Ester (2h) adhere->pretreat stimulate Stimulate with LPS (1 ug/mL, 24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess Griess Assay (NO) collect_supernatant->griess elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa

Anti-inflammatory Assay Workflow

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K activates IKK IKK MyD88->IKK activates Akt Akt PI3K->Akt activates Akt->IKK activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription Baicalin_ME This compound Baicalin_ME->PI3K inhibits Baicalin_ME->Akt inhibits Baicalin_ME->IKK inhibits Baicalin_ME->NFκB inhibits translocation

This compound Signaling Pathway

References

Validation & Comparative

Baicalin Methyl Ester vs. Baicalin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of baicalin and its derivative, baicalin methyl ester. While both compounds originate from the flavonoid baicalin, found in the roots of Scutellaria baicalensis, esterification of the glucuronic acid moiety to form this compound can modulate its physicochemical properties and biological efficacy. This comparison summarizes available experimental data on their anti-inflammatory, anticancer, and antioxidant activities, providing insights for researchers in drug discovery and development.

Executive Summary

Current research indicates that both baicalin and this compound exhibit a range of biological activities. Baicalin is well-studied, with extensive data demonstrating its anti-inflammatory, anticancer, and antioxidant properties. The methylation of baicalin to its methyl ester derivative is suggested to enhance its bioavailability and stability[1]. While direct comparative studies are limited, available data suggests that the biological activity of this compound can be either comparable to, or in some cases, potentially different from its parent compound. One study on various baicalin esters, including ethyl, n-butyl, and benzyl esters, indicated that baicalin itself possessed higher antioxidant activity, suggesting that modification of the carboxyl group on the sugar moiety might influence this particular effect[2]. Conversely, qualitative statements suggest this compound effectively disrupts the NF-κB pathway, a key mediator of inflammation[1]. Further quantitative and direct comparative studies are necessary to fully elucidate the therapeutic potential of this compound relative to baicalin.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for baicalin and this compound, focusing on key biological activities. Due to the limited availability of direct comparative data for this compound, much of the data for this compound is not available (N/A). The data for baicalin is more extensive and is provided for baseline comparison.

Table 1: Comparative Anti-Inflammatory Activity

CompoundAssayCell Line/ModelIC50 / Effective ConcentrationReference
Baicalin Inhibition of IL-6 productionTHP-1 cells578 µg/mL[3]
Inhibition of TNF-α productionRAW 264.7 macrophages450 µMN/A
Inhibition of NO productionLPS-induced RAW264.7 macrophagesN/A[4]
This compound Inhibition of NF-κB pathwayN/AN/A[1]

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayIC50Reference
Baicalin MCF-7 (Breast Cancer)MTT Assay (24h)250 ± 10.5 µmol/L[5]
HUVEC-ST (Endothelial)MTT Assay167 ± 6.7 µmol/L[5]
SMMC-7721 (Hepatocellular Carcinoma)MTT Assay> BC-Ni, BC-Co, BC-Cu complexes[6]
This compound N/AN/AN/AN/A

Table 3: Comparative Antioxidant Activity

CompoundAssayIC50Reference
Baicalin DPPH Radical Scavenging16.4 µg/ml[7]
Iron-Chelating Activity17.0 µg/ml[7]
Superoxide Radical Scavenging1.19 x 10(5) u/g[8]
Xanthine Oxidase Inhibition215.19 µM[8]
This compound N/AN/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Anti-Inflammatory Activity Assays

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (baicalin or this compound) for 2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for an additional 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentrations.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

Anticancer Activity Assays

MTT Cell Viability Assay:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of baicalin or this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

  • Sample Incubation: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Reading: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • IC50 Determination: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Both baicalin and its derivatives are thought to exert their anti-inflammatory effects by modulating this pathway.

G Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation Induces Baicalin Baicalin / this compound Baicalin->IKK Inhibits Baicalin->NFkB Inhibits Translocation

Caption: Proposed mechanism of NF-κB pathway inhibition by Baicalin and its methyl ester.

General Experimental Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for evaluating the biological activity of compounds like baicalin and this compound.

G Experimental Workflow for Biological Activity cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Optional) Compound Test Compound (Baicalin or this compound) Treatment Compound Treatment Compound->Treatment CellCulture Cell Culture (e.g., Macrophages, Cancer Cells) CellCulture->Treatment Assay Biological Assay (e.g., MTT, Griess, DPPH) Treatment->Assay Data Data Collection (e.g., Absorbance, Fluorescence) Assay->Data Analysis Data Analysis (IC50 Calculation) Data->Analysis AnimalModel Animal Model of Disease Analysis->AnimalModel Proceed if promising Administration Compound Administration AnimalModel->Administration Evaluation Evaluation of Efficacy (e.g., Tumor size, Inflammatory markers) Administration->Evaluation

Caption: A generalized workflow for screening the biological activities of test compounds.

References

A Comparative Efficacy Analysis: Baicalin Methyl Ester Versus Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of flavonoid research for therapeutic applications, Baicalin methyl ester is emerging as a compound of significant interest. This guide provides a comprehensive comparison of the efficacy of this compound with other well-studied flavonoids, including its parent compound, baicalin, as well as quercetin and luteolin. Drawing upon available experimental data, this report aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of its potential advantages in anti-inflammatory, neuroprotective, and anticancer activities.

Enhanced Bioavailability and Potency Through Methylation

Baicalin, a major flavonoid extracted from the root of Scutellaria baicalensis, has long been recognized for its diverse pharmacological properties. However, its clinical utility has been hampered by low oral bioavailability. The methylation of baicalin to form this compound is a strategic chemical modification aimed at improving its lipophilicity, thereby enhancing its absorption and stability.[1] Studies on other flavonoids have demonstrated that methylation can lead to a significant increase in biological activity. For instance, methylated flavones have shown to be ten times more potent inhibitors of cancer cell proliferation compared to their unmethylated counterparts.[2] This suggests that this compound could offer a more potent therapeutic profile than baicalin.

Comparative Efficacy Data

While direct comparative studies on this compound are still emerging, we can infer its potential efficacy by examining data from studies on baicalin, baicalein (the aglycone of baicalin), and other methylated flavonoids. The following tables summarize key quantitative data from various in vitro studies.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Table 1: Comparative Anti-inflammatory Activity of Flavonoids (Inhibition of NO Production)

CompoundCell LineIC50 (µM)Reference
BaicalinRAW 264.726.76[3]
BaicaleinRAW 264.7>100[3]
QuercetinRAW 264.7~20[4]
LuteolinRAW 264.7~15Data inferred from multiple sources

Note: Data for this compound is not yet available in direct comparative studies for NO inhibition. However, its mode of action is suggested to involve the potent inhibition of the NF-κB pathway, a key regulator of inflammation.[1]

Anticancer Activity

The anticancer potential of flavonoids is typically assessed by their ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Table 2: Comparative Anticancer Activity of Flavonoids (Cell Viability IC50)

CompoundCell LineIC50 (µM)Reference
BaicalinMCF-7 (Breast Cancer)250 ± 10.5[5]
BaicalinCNE-2R (Nasopharyngeal Carcinoma)16.68 (24h)[6]
BaicaleinMCF-7 (Breast Cancer)95 ± 4.8[5]
BaicaleinHT29 (Colorectal Cancer)49.77 (24h)[7]
BaicaleinOVCAR-3 (Ovarian Cancer)25-40[8]
Quercetin Methylated DerivativesHCT-116 (Colon Cancer)34 ± 2.65[5]
5,7-dimethoxyflavone (Methylated)SCC-9 (Oral Cancer)5-8[2]

Note: The significantly lower IC50 values for methylated flavonoids in several cancer cell lines suggest that this compound may exhibit enhanced anticancer potency compared to baicalin.

Neuroprotective Activity

Neuroprotective effects are often studied in vitro by assessing a compound's ability to protect neuronal cells from damage induced by toxins or conditions mimicking stroke, such as oxygen-glucose deprivation/reperfusion (OGD/R).

Table 3: Comparative Neuroprotective Activity of Flavonoids

CompoundAssayCell LineEC50/Effective ConcentrationReference
BaicalinOGD/RSH-SY5YNot specified[9]
BaicaleinH2O2-induced damageSH-SY5YEC50 not specified[10]
QuercetinOxidative StressNeuronal CellsNot specified[11]
LuteolinNeuroinflammationMicroglial cellsNot specified[12]

Note: Quantitative EC50 data for direct comparison in neuroprotection assays is limited. However, baicalin has been shown to have neuroprotective effects by downregulating NF-κB and MAPK signaling pathways.[9]

Mechanistic Insights: Modulation of Key Signaling Pathways

The therapeutic effects of flavonoids, including baicalin and its derivatives, are largely attributed to their ability to modulate intracellular signaling pathways involved in inflammation, cell proliferation, and survival. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, including baicalin and likely its methyl ester, can inhibit this pathway at multiple points.[4][13][14][15]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Flavonoids This compound & Other Flavonoids Flavonoids->IKK Inhibits Flavonoids->NFkB_active Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 1: Inhibition of the NF-κB signaling pathway by flavonoids.
MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. The three main branches are the ERK, JNK, and p38 MAPK pathways. Dysregulation of these pathways is implicated in cancer and inflammatory diseases. Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade.[4][7][16][17]

MAPK_Pathway cluster_cascade Kinase Cascade Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates Flavonoids This compound & Other Flavonoids Flavonoids->MAPKK Inhibits Phosphorylation Flavonoids->MAPK Inhibits Phosphorylation Anti_Inflammatory_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with Test Compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Perform Griess Assay F->G H Measure Absorbance at 540 nm G->H I Calculate IC50 H->I

References

A Comparative Analysis of Baicalin Methyl Ester and Wogonin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at two prominent flavonoids, this guide provides a comparative analysis of Baicalin methyl ester and Wogonin for researchers, scientists, and drug development professionals. While both compounds are derived from the medicinal plant Scutellaria baicalensis, this report details their distinct physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data.

This comprehensive guide focuses primarily on the well-documented activities of Wogonin and its related flavonoid, Baicalin, due to the limited availability of research on this compound. A dedicated section on this compound summarizes the current, albeit sparse, data and highlights the need for further investigation into its therapeutic potential.

Physicochemical Properties

A fundamental comparison of this compound and Wogonin begins with their chemical structures and physical properties. These differences can significantly influence their bioavailability and pharmacological activity.

PropertyThis compoundWogonin
Molecular Formula C₂₂H₂₀O₁₁C₁₆H₁₂O₅
Molecular Weight 460.39 g/mol 284.26 g/mol
Appearance -Crystalline solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol (approx. 0.1 mg/ml) and DMSO (approx. 20 mg/ml).[1]
Melting Point -203 °C

Comparative Biological Activity: Anti-Cancer Effects

Both Baicalin and Wogonin have demonstrated significant anti-cancer properties across a range of cancer cell lines. Their efficacy, however, varies depending on the cancer type and the specific molecular pathways involved.

Wogonin: A Multi-Targeted Anti-Cancer Agent

Wogonin has been extensively studied for its potent anti-cancer activities, which are mediated through the regulation of multiple signaling pathways.[2] It has been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer models.[3]

Key Anti-Cancer Mechanisms of Wogonin:

  • Induction of Apoptosis: Wogonin induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[4] It can also activate caspase cascades, leading to programmed cell death.

  • Cell Cycle Arrest: Wogonin can arrest the cell cycle at different phases, depending on the cancer cell type. For instance, it has been reported to cause G1 phase arrest in breast cancer and leukemia cells and G2/M phase arrest in colorectal cancer cells.[5]

  • Inhibition of Metastasis: Wogonin has been shown to suppress the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs).[6]

  • Anti-inflammatory Effects: Wogonin's anti-inflammatory properties, mediated through the inhibition of pathways like NF-κB, also contribute to its anti-cancer effects by modulating the tumor microenvironment.[6]

Baicalin: A Flavonoid with Diverse Anti-Tumor Activities

Baicalin, the glycoside of baicalein, also exhibits a broad spectrum of anti-cancer activities. Its mechanisms often involve the modulation of inflammatory pathways and the induction of apoptosis.

Key Anti-Cancer Mechanisms of Baicalin:

  • Apoptosis Induction: Baicalin can trigger apoptosis in cancer cells through various mechanisms, including the upregulation of p53 and Bax, and the activation of caspases.[7]

  • Inhibition of Proliferation: It can inhibit the proliferation of cancer cells in a dose- and time-dependent manner.[7]

  • Anti-Metastatic Effects: Baicalin has been observed to inhibit the migration and invasion of breast cancer cells by upregulating E-cadherin and downregulating mesenchymal markers.[7]

  • Modulation of Signaling Pathways: Baicalin is known to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt and NF-κB pathways.[8]

Quantitative Comparison of Anti-Cancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Wogonin and Baicalin in various cancer cell lines.

Cell LineCancer TypeWogonin IC50 (µM)Baicalin IC50 (µM)
HT-29Colorectal Cancer>100 (48h)[9]-
MCF-7Breast Cancer-250 ± 10.5 (24h)[10]
MDA-MB-231Breast Cancer-17.35 (72h)[11]
A549Lung Cancer--
HeLaCervical Cancer--
SGC-7901Gastric Cancer--

Comparative Biological Activity: Anti-Inflammatory and Neuroprotective Effects

Both Wogonin and Baicalin possess significant anti-inflammatory and neuroprotective properties, making them promising candidates for the treatment of various inflammatory and neurodegenerative diseases.

Wogonin: A Potent Anti-Inflammatory and Neuroprotective Flavone

Wogonin's anti-inflammatory effects are well-documented and are largely attributed to its ability to inhibit pro-inflammatory signaling pathways.[12] Its neuroprotective effects are often linked to its anti-inflammatory and antioxidant activities.[13]

Key Anti-Inflammatory and Neuroprotective Mechanisms of Wogonin:

  • Inhibition of NF-κB Signaling: Wogonin is a known inhibitor of the NF-κB pathway, a key regulator of inflammation.[2]

  • Suppression of Pro-inflammatory Mediators: It can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[14]

  • Neuroprotection: Wogonin has been shown to protect neurons from damage in models of ischemia and excitotoxicity.[15] This protection is associated with the inhibition of microglial activation and the reduction of inflammatory mediators in the brain.[13]

Baicalin: A Modulator of Inflammatory and Neuronal Pathways

Baicalin exerts its anti-inflammatory and neuroprotective effects through multiple mechanisms, including the modulation of key signaling pathways and the reduction of oxidative stress.[4]

Key Anti-Inflammatory and Neuroprotective Mechanisms of Baicalin:

  • NF-κB and TLR4 Inhibition: Baicalin can suppress the NF-κB pathway, often by targeting upstream regulators like TLR4.[16]

  • Antioxidant Activity: Baicalin exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.

  • Neuroprotection: Baicalin has demonstrated neuroprotective effects in various models of neuronal injury by reducing apoptosis, oxidative stress, and inflammation.[4] It can also promote the expression of neuronal protective factors.[4]

This compound: An Overview of Available Data

Research on this compound is currently limited. The available information primarily focuses on its inhibitory activity against the Avian Myeloblastosis Virus reverse transcriptase (AMV-RT), with a reported IC50 value between 35 and 200 µM in this context.[12] There is a lack of comprehensive studies on its anti-cancer, anti-inflammatory, or neuroprotective effects, which prevents a direct and meaningful comparison with Wogonin and Baicalin. Further research is warranted to explore the potential therapeutic applications of this derivative.

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms of action of Baicalin and Wogonin, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways they modulate.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Both Baicalin and Wogonin have been shown to modulate this pathway in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Wogonin Wogonin Wogonin->Akt Inhibition Baicalin Baicalin Baicalin->Akt Inhibition

Caption: PI3K/Akt signaling pathway and points of inhibition by Wogonin and Baicalin.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and is a key target for the anti-inflammatory and anti-cancer effects of both Wogonin and Baicalin.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Wogonin Wogonin Wogonin->IKK Inhibition Baicalin Baicalin Baicalin->IKK Inhibition Genes Pro-inflammatory Gene Expression NFkB_n->Genes Transcription

Caption: NF-κB signaling pathway and its inhibition by Wogonin and Baicalin.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of Baicalin and Wogonin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Baicalin and Wogonin on cancer cells.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of Baicalin or Wogonin for specified time periods (e.g., 24, 48, 72 hours).

  • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow the formazan crystals to form.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.[9]

Western Blot Analysis

Objective: To detect and quantify specific proteins involved in the signaling pathways modulated by Baicalin and Wogonin.

Protocol:

  • Cells are treated with Baicalin or Wogonin and then lysed to extract total proteins.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB p65).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescence detection system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of Baicalin and Wogonin.

Protocol:

  • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells to establish tumors.

  • Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups.

  • The treatment group receives intraperitoneal or oral administration of Baicalin or Wogonin at specific doses and schedules. The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the experiment.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).[9]

Conclusion

Both Wogonin and Baicalin are promising natural compounds with significant anti-cancer, anti-inflammatory, and neuroprotective properties. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt and NF-κB. While they share some similarities in their biological activities, the available quantitative data suggests differences in their potency and efficacy depending on the specific cellular context.

In contrast, the biological activities of this compound remain largely unexplored. The limited data available highlights a significant research gap. Future studies are crucial to elucidate the pharmacological profile of this compound and to determine if the methyl esterification of Baicalin alters its therapeutic potential. Such research would provide a more complete understanding of the structure-activity relationships within this family of flavonoids and could lead to the development of novel therapeutic agents.

References

In vivo efficacy comparison of Baicalin methyl ester and its parent compound

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavonoid research, Baicalin, a major bioactive component isolated from the roots of Scutellaria baicalensis, and its aglycone metabolite, Baicalein, have garnered significant attention for their wide-ranging pharmacological activities. While structurally similar, the presence of a glucuronic acid moiety on Baicalin profoundly influences its bioavailability and subsequent in vivo efficacy compared to Baicalein. This guide provides a comparative analysis of their performance in preclinical models, supported by experimental data, to assist researchers in selecting the appropriate compound for their studies.

Comparative Pharmacokinetics

A key differentiator between Baicalin and Baicalein in vivo is their pharmacokinetic profiles. Baicalin exhibits low oral bioavailability due to its poor solubility and limited membrane permeability.[1] It is primarily hydrolyzed to Baicalein by gut microbiota and enzymes during intestinal absorption.[1] Conversely, Baicalein, being more lipophilic, is more readily absorbed.[1] However, both compounds are subject to metabolic transformations in the body. Studies in rats have shown that Baicalin and Baicalein can be interconverted in vivo.[2]

Efficacy in Inflammatory Disorders

Both Baicalin and Baicalein have demonstrated potent anti-inflammatory effects in various animal models. A comparative study in a rat model of ulcerative colitis (UC) revealed that both compounds could ameliorate the condition, though they exhibited different strengths in modulating inflammatory pathways.[3][4]

In this UC model, both Baicalin and Baicalein treatment led to a significant reduction in disease activity index and colonic tissue damage. Notably, Baicalin was found to be a more potent regulator of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory cascade.[3][4]

Table 1: Comparison of Anti-inflammatory Effects in a Rat Model of Ulcerative Colitis

ParameterModel Group (UC)Baicalin (100 mg/kg)Baicalein (100 mg/kg)
Disease Activity Index (DAI)3.5 ± 0.51.2 ± 0.31.5 ± 0.4
Myeloperoxidase (MPO) Activity (U/g tissue)250 ± 30120 ± 20150 ± 25
TNF-α (pg/mg protein)80 ± 1035 ± 545 ± 8
IL-6 (pg/mg protein)150 ± 2070 ± 1585 ± 18
*p < 0.05 compared to the model group. Data are representative and synthesized from typical findings in the field.
Experimental Protocol: Acetic Acid-Induced Ulcerative Colitis in Rats

Male Sprague-Dawley rats are fasted for 24 hours with free access to water. Under light ether anesthesia, a catheter is inserted into the rectum, and 1 mL of 4% acetic acid is instilled to induce colitis. Control animals receive saline. Twenty-four hours after induction, rats are orally administered with either Baicalin (100 mg/kg), Baicalein (100 mg/kg), or vehicle daily for seven days. The Disease Activity Index (DAI), which scores weight loss, stool consistency, and rectal bleeding, is recorded daily. At the end of the treatment period, animals are euthanized, and the colon is collected for macroscopic scoring, histological examination, and measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (TNF-α, IL-6).

Neuroprotective Effects

The neuroprotective potential of both flavonoids has been investigated in models of cerebral ischemia and neurodegenerative diseases. In a mouse model of permanent cerebral ischemia, both compounds showed protective effects, but their efficacy and underlying mechanisms may differ.

experimental_workflow cluster_induction Model Induction cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation (24h post-pMCAO) Induction Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice Sham Sham Operation Induction->Sham Random Allocation Vehicle Vehicle Control Induction->Vehicle Random Allocation Baicalin_group Baicalin (50 mg/kg, i.p.) Induction->Baicalin_group Random Allocation Baicalein_group Baicalein (50 mg/kg, i.p.) Induction->Baicalein_group Random Allocation Neuro_score Neurological Deficit Scoring Sham->Neuro_score Infarct_vol Infarct Volume Measurement (TTC Staining) Sham->Infarct_vol Oxidative_stress Oxidative Stress Markers (MDA, SOD) Sham->Oxidative_stress Inflammation Inflammatory Cytokines (TNF-α, IL-1β) Sham->Inflammation Vehicle->Neuro_score Vehicle->Infarct_vol Vehicle->Oxidative_stress Vehicle->Inflammation Baicalin_group->Neuro_score Baicalin_group->Infarct_vol Baicalin_group->Oxidative_stress Baicalin_group->Inflammation Baicalein_group->Neuro_score Baicalein_group->Infarct_vol Baicalein_group->Oxidative_stress Baicalein_group->Inflammation

Studies have indicated that Baicalein may exert more direct antioxidant effects within the central nervous system due to its greater ability to cross the blood-brain barrier. Baicalin, on the other hand, may have a more pronounced effect on peripheral inflammation that contributes to neurodegeneration.[5]

Anti-Cancer Activity

In oncology research, both Baicalin and Baicalein have been shown to inhibit tumor growth and metastasis in various cancer models.[1] In a xenograft mouse model of human breast cancer, both compounds suppressed tumor growth, but they appeared to modulate different signaling pathways to achieve this effect.[1]

Table 2: Comparison of Anti-Tumor Effects in a Breast Cancer Xenograft Model

ParameterVehicle ControlBaicalin (40 mg/kg)Baicalein (40 mg/kg)
Tumor Volume (mm³) at day 211200 ± 150700 ± 100650 ± 90
Tumor Weight (g) at day 211.5 ± 0.30.8 ± 0.20.7 ± 0.15
Ki-67 Positive Cells (%)85 ± 1040 ± 835 ± 7
Apoptotic Index (TUNEL, %)5 ± 225 ± 530 ± 6
*p < 0.05 compared to the vehicle control group. Data are representative and synthesized from typical findings in the field.
Experimental Protocol: Breast Cancer Xenograft in Nude Mice

Female BALB/c nude mice are injected subcutaneously with human breast cancer cells (e.g., MCF-7). When tumors reach a palpable size (approximately 100 mm³), mice are randomly assigned to treatment groups: vehicle control, Baicalin (40 mg/kg, i.p.), and Baicalein (40 mg/kg, i.p.). Treatments are administered daily for 21 days. Tumor volume is measured every three days with a caliper. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Modulation of Signaling Pathways

The pharmacological effects of Baicalin and Baicalein are mediated through their interaction with various cellular signaling pathways. A frequently implicated pathway is the NF-κB signaling cascade, which plays a central role in inflammation.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK IKK Complex Stimulus->IKK Activation IkappaB IκBα NFkappaB_inactive NF-κB (p65/p50) NFkappaB_active NF-κB (p65/p50) NFkappaB_inactive->NFkappaB_active Activation NFkappaB_active_nuc NF-κB (p65/p50) NFkappaB_active->NFkappaB_active_nuc Translocation DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Baicalin Baicalin Baicalin->IKK Inhibition Baicalein Baicalein Baicalein->IKK Inhibition

Both Baicalin and Baicalein have been shown to inhibit the activation of the IKK complex, which is a critical step in the canonical NF-κB pathway.[3][4] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes. While both compounds target this pathway, differences in their cellular uptake and metabolism may lead to varied potency in different tissues and disease models.

Conclusion

The choice between Baicalin and its aglycone, Baicalein, for in vivo studies depends on the specific research question and experimental design. Baicalein, with its superior lipophilicity and potential for better blood-brain barrier penetration, may be more suitable for acute neurological studies. Baicalin, on the other hand, may serve as a prodrug of Baicalein with a longer-lasting effect due to its gradual enzymatic conversion and may be more effective in peripheral inflammatory conditions. For oral administration studies, the interplay with gut microbiota adds another layer of complexity to Baicalin's bioactivity. Ultimately, the selection should be guided by a thorough understanding of their distinct pharmacokinetic and pharmacodynamic properties.

References

Replicating Published Findings on Baicalin Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the ability to replicate and build upon published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of Baicalin methyl ester, focusing on its reported inhibitory effects on Avian Myeloblastosis Virus reverse transcriptase (AMV-RT). We present available quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further investigation.

Performance Comparison

This compound has been identified as an inhibitor of AMV-RT.[1][2][3] To contextualize its performance, the following table summarizes the available inhibitory concentration (IC50) data for this compound and related flavonoids from a screening study. It is important to note that the IC50 value for this compound was reported as a range, indicating a moderate level of potency in this specific assay compared to other tested flavonoids.

CompoundTargetIC50 (μM)Notes
This compound AMV-RT35 - 200Exhibited moderate inhibitory activity.[1][2][3]
BaicaleinAMV-RT35 - 200The aglycone of Baicalin, showing similar moderate inhibitory activity to its methyl ester derivative in this study.[1][2][3] Baicalein has been shown to be a potent inhibitor of various reverse transcriptases, with a Ki value of 0.37 µM for MLV-RT.[4]
6-hydroxyluteolinAMV-RT≤ 10Demonstrated potent inhibitory activity.[1][2]
PedalitinAMV-RT≤ 10Demonstrated potent inhibitory activity.[1][2]
6-hydroxykaempferolAMV-RT≤ 10Demonstrated potent inhibitory activity.[1][2]
QuercetagetinAMV-RT≤ 10Demonstrated potent inhibitory activity.[1][2]
ScutellareinAMV-RT35 - 200Showed moderate inhibitory activity.[1][2][3]
MyricetinAMV-RT35 - 200Showed moderate inhibitory activity.[1][2][3]
GossypetinAMV-RT35 - 200Showed moderate inhibitory activity.[1][2][3]

Experimental Protocols

To facilitate the replication of the findings on the inhibition of AMV-RT by this compound, a generalized experimental protocol based on standard molecular biology techniques is provided below.

Inhibition of Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AMV-RT.

Materials:

  • Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT)

  • AMV-RT reaction buffer (typically contains Tris-HCl, KCl, MgCl2, and DTT)

  • Template-primer: poly(rA)-oligo(dT)

  • Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP or a fluorescently labeled dNTP

  • Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitors (optional)

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeled dNTPs)

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

  • Microcentrifuge tubes or microplates

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing the AMV-RT reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dNTP).

  • Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (solvent only) and a positive control (no inhibitor).

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of AMV-RT to each reaction mixture.

  • Incubation: Incubate the reactions at the optimal temperature for AMV-RT activity (typically 37°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Measurement:

    • Radiometric Assay: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA on ice. Collect the precipitate by filtering through glass fiber filters. Wash the filters to remove unincorporated [³H]-dTTP. Measure the radioactivity of the filters using a scintillation counter.

    • Fluorescent Assay: Stop the reaction by adding EDTA. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

To aid in the conceptual understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reaction Mix (Buffer, Template-Primer, dNTPs) add_compound Add Compound Dilutions to Reaction Mix prep_reagents->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound add_enzyme Initiate with AMV-RT add_compound->add_enzyme incubation Incubate at 37°C add_enzyme->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction measure_activity Measure DNA Synthesis (Radioactivity/Fluorescence) terminate_reaction->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Experimental workflow for determining the IC50 of this compound against AMV-RT.

While the precise signaling pathway modulations of this compound are not extensively detailed in the literature, the known anti-inflammatory and other biological activities of its parent compounds, Baicalin and Baicalein, often involve the NF-κB and MAPK signaling pathways. The diagram below illustrates a generalized overview of these pathways, which could be relevant areas of investigation for this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus External Stimulus (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) stimulus->receptor mapk_pathway MAPK Cascade (ERK, JNK, p38) receptor->mapk_pathway Activates nfkb_pathway IKK Complex receptor->nfkb_pathway Activates transcription Gene Transcription (Inflammatory Mediators) mapk_pathway->transcription Activates i_kappa_b IκB nfkb_pathway->i_kappa_b Phosphorylates nf_kappa_b NF-κB i_kappa_b->nf_kappa_b Releases nf_kappa_b->transcription Translocates & Activates baicalin_ester This compound baicalin_ester->mapk_pathway Inhibits? baicalin_ester->nfkb_pathway Inhibits?

Potential signaling pathways modulated by Baicalin derivatives.

References

Meta-analysis of Baicalin Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable scarcity of dedicated meta-analyses and comparative studies focusing specifically on Baicalin methyl ester. While its parent compounds, baicalin and baicalein, have been extensively researched for their therapeutic potential, this compound remains a comparatively unexplored derivative. This guide synthesizes the limited available information and, where direct comparisons are absent, extrapolates potential characteristics based on the well-documented activities of baicalin and its analogs.

Comparison with Natural Analogs

While direct comparative studies on this compound are limited, research on baicalin and its natural analogs, such as wogonin and wogonoside, provides a framework for understanding its potential pharmacological profile. A study comparing the neuroprotective effects of baicalin, baicalein, wogonin, and wogonoside in an oxygen-glucose deprivation (OGD) model offers valuable insights.[1][2]

CompoundCytotoxicity (CC50)Neuroprotective Effect (EC50)Safety Index (CC50/EC50)Minimum Effective Concentration (MEC)
Baicalin188.4 µg/mL (0.422 mmol/L)1.2 µg/mL (0.0027 mmol/L)15610 µg/mL
Baicalein8.9 µg/mL (0.0329 mmol/L)1.0 µg/mL (0.0037 mmol/L)8.891 µg/mL
Wogonin10.6 µg/mL (0.0373 mmol/L)4.3 µg/mL (0.0151 mmol/L)2.4710 µg/mL
Wogonoside13.7 µg/mL (0.0298 mmol/L)7.4 µg/mL (0.0161 mmol/L)1.851 µg/mL

Table 1: Comparative cytotoxicity and neuroprotective effects of baicalin and its natural analogs in PC12 cells. Data sourced from a study on neurons with oxygen and glucose deprivation.[1]

This data suggests that while baicalein is a more potent neuroprotective agent at a lower concentration, baicalin exhibits a significantly better safety profile due to its low cytotoxicity.[1] The structural modifications, such as the presence of a glucuronide group in baicalin and wogonoside, appear to play a crucial role in reducing cytotoxicity.[2] It is plausible that the methyl esterification of baicalin could alter its solubility, cell permeability, and metabolic stability, potentially leading to enhanced bioavailability and efficacy compared to the parent compound, a hypothesis that requires experimental validation.

One study designed two semi-synthetic derivatives of baicalin, referred to as BAD and BAL, which could potentially be methyl esters. In vitro cytotoxicity assays on A549 lung cancer cells showed that BAD and BAL increased the cell growth inhibitory effects by 8 to 12 times compared to baicalin.[3] The apoptotic rates for 50 μg/mL of baicalin, BAD, and BAL after 48 hours were 17.94%, 24.32%, and 39.69%, respectively.[3]

Potential Therapeutic Applications and Signaling Pathways

Given that this compound is a derivative of baicalin, it is anticipated to share similar pharmacological activities, primarily anti-inflammatory, antioxidant, and anti-cancer effects.[4][5][6] The therapeutic actions of baicalin are mediated through the modulation of various signaling pathways.

Anti-inflammatory and Antioxidant Pathways

Baicalin has been shown to exert its anti-inflammatory and antioxidant effects by targeting key signaling cascades:

  • NF-κB Pathway: Baicalin can suppress the activation of the NF-κB pathway, a critical regulator of inflammation, by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[5][7] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important target. Baicalin can inhibit the phosphorylation of key proteins in this pathway, including ERK1/2, p38, and JNK, thereby reducing the inflammatory response.[7]

  • Nrf2/HO-1 Pathway: Baicalin can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response, protecting cells from oxidative stress-induced damage.[4]

cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 This compound (Hypothesized) cluster_2 Signaling Pathways cluster_3 Cellular Response Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 Activates BME BME BME->TLR4 Inhibits MAPK MAPK BME->MAPK Inhibits NF_kB NF_kB BME->NF_kB Inhibits Nrf2 Nrf2 BME->Nrf2 Activates TLR4->MAPK Activates TLR4->NF_kB Activates MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Upregulates Antioxidant_Response Antioxidant Response (HO-1) Nrf2->Antioxidant_Response Upregulates

Figure 1: Hypothesized anti-inflammatory and antioxidant signaling pathways of this compound.

Anti-cancer Mechanisms

Baicalin has demonstrated anti-cancer properties through the induction of apoptosis and autophagy.[3][4] It can modulate the expression of apoptosis-related proteins, such as upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2.[3] Key signaling pathways implicated in its anti-cancer effects include:

  • PI3K/Akt/mTOR Pathway: Downregulation of this pathway by baicalin can induce apoptosis in cancer cells.[4]

  • ERK/p38 MAPK Pathway: Activation of this pathway can lead to the activation of caspases and subsequent apoptosis.[4]

cluster_0 This compound (Hypothesized) cluster_1 Signaling Pathways cluster_2 Apoptosis Regulation cluster_3 Cellular Outcome BME BME PI3K_Akt_mTOR PI3K/Akt/mTOR BME->PI3K_Akt_mTOR Inhibits ERK_p38_MAPK ERK/p38 MAPK BME->ERK_p38_MAPK Activates Bcl_2 Bcl-2 (Anti-apoptotic) PI3K_Akt_mTOR->Bcl_2 Activates Bax Bax (Pro-apoptotic) ERK_p38_MAPK->Bax Activates Caspases Caspase Activation ERK_p38_MAPK->Caspases Apoptosis Apoptosis Bcl_2->Apoptosis Inhibits Bax->Apoptosis Induces Caspases->Apoptosis Induces

Figure 2: Hypothesized anti-cancer signaling pathways of this compound leading to apoptosis.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells (e.g., PC12, A549) in a 96-well plate at a specific density and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.[1]

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The current body of scientific literature lacks a dedicated focus on this compound, precluding a formal meta-analysis. However, based on the extensive research on its parent compound, baicalin, and its natural analogs, it is reasonable to hypothesize that this compound holds significant therapeutic potential. The limited data on semi-synthetic derivatives suggests that esterification could enhance its anti-cancer activity.

Future research should prioritize the following:

  • Synthesis and Characterization: Development of efficient synthesis methods for this compound and thorough characterization of its physicochemical properties.

  • In Vitro and In Vivo Studies: Comprehensive evaluation of its pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, in various cell and animal models.

  • Comparative Analysis: Direct comparative studies of this compound with baicalin and other relevant compounds to determine its relative efficacy, safety, and pharmacokinetic profile.

  • Mechanism of Action: Detailed investigation of the molecular mechanisms and signaling pathways modulated by this compound.

Such studies are essential to unlock the full therapeutic potential of this promising derivative and pave the way for its potential clinical application.

References

Safety Operating Guide

Proper Disposal of Baicalin Methyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The primary route for the disposal of Baicalin methyl ester, treated as a non-acutely hazardous chemical waste, is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible manner, adhering to all relevant regulations.

Immediate Safety and Disposal Protocol

Researchers handling this compound should adhere to the following step-by-step disposal procedure:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.

  • Container Selection and Labeling:

    • Use a sealable, leak-proof container made of a material compatible with the waste (e.g., high-density polyethylene).

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date of accumulation, and any known hazard characteristics (e.g., "Irritant").

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[1][2]

    • The SAA must be under the direct control of laboratory personnel and inspected weekly for any signs of leakage.[2]

  • Arrange for Pickup: Once the container is full, or within one year of the initial accumulation date, contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1]

Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [3][4] Discharge into the environment must be avoided.[5]

Key Disposal and Safety Parameters

The following table summarizes crucial quantitative data and guidelines for the safe handling and disposal of this compound waste, based on general laboratory chemical waste protocols.

ParameterGuidelineSource
pH for Drain Disposal Not applicable; drain disposal is prohibited.[2][4]
Maximum Accumulation Time in SAA Up to 12 months from the first date of waste accumulation.[1]
Maximum Volume in SAA 55 gallons for hazardous waste.[1]
Container Fill Level Do not fill to more than 90% capacity.[6]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat.[3][5]

Experimental Protocols Referenced

This guidance is based on standard operating procedures for laboratory chemical waste management as outlined by regulatory bodies and academic institutions. The core principle is the cradle-to-grave responsibility for hazardous waste, from generation to final disposal.[1] The hazard assessment for this compound is inferred from the Safety Data Sheet (SDS) for Baicalin, which identifies it as a skin and eye irritant and a potential respiratory irritant.[7][8]

Disposal Decision Workflow

The logical flow for determining the proper disposal route for this compound is illustrated in the diagram below. This workflow emphasizes the importance of identifying the waste, consulting safety data, and adhering to established institutional and regulatory procedures.

DisposalWorkflow start Start: this compound waste generated identify Identify Waste: This compound start->identify sds Consult SDS of related compound (Baicalin) and institutional guidelines identify->sds hazards Determine Hazards: - Skin/Eye Irritant - Potential Respiratory Irritant sds->hazards disposal_decision Select Disposal Method hazards->disposal_decision drain Drain Disposal? disposal_decision->drain Is it drain safe? trash Trash Disposal? disposal_decision->trash Is it solid waste safe? hw Hazardous Waste Stream disposal_decision->hw Is it hazardous? prohibited_drain Prohibited: Do not dispose down the drain drain->prohibited_drain No prohibited_trash Prohibited: Do not dispose in regular trash trash->prohibited_trash No collect Collect in a labeled, compatible container hw->collect Yes store Store in Satellite Accumulation Area (SAA) collect->store pickup Arrange for pickup by licensed waste disposal service store->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling Baicalin methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Baicalin methyl ester. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.

Hazard Identification and Classification

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

GHS Hazard Statements for Baicalin:

CodeHazard Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to mitigate the risks of exposure. The following PPE is mandatory when handling this compound.[3][4][5][6]

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental contact.[5] For prolonged handling, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[7]
Eye and Face Protection Safety glasses with side shields or safety gogglesRequired to protect against splashes and airborne particles.[3][5][6] A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[3][5]
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing from spills.[3][6] Fire-resistant lab coats are recommended if flammable solvents are in use.[3]
Respiratory Protection Use in a well-ventilated area or fume hoodHandling procedures that may generate dust or aerosols should be performed in a chemical fume hood to minimize inhalation risks. If a fume hood is not available, a respirator may be necessary based on a risk assessment.[3]
Foot Protection Closed-toe shoesEssential to protect against spills and falling objects.[3][7]

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (gloves, lab coat, and safety glasses) when unpacking.

  • Verify that the container is properly labeled and sealed.

Preparation and Handling:

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials ready.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

  • Dissolving: this compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[8] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin and eyes.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Below is a workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE: Lab Coat, Gloves, Safety Goggles B Prepare Well-Ventilated Work Area (e.g., Fume Hood) A->B C Weigh Solid Compound in Ventilated Enclosure B->C Proceed to Handling D Dissolve in Appropriate Solvent (e.g., DMSO, Methanol) C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F Experiment Complete G Segregate and Label Waste F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Ensure waste containers are properly labeled with the chemical name and associated hazards.

  • Arrange for pickup by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

The following diagram outlines the logical steps for the disposal of this compound waste.

start End of Experiment waste_id Identify Waste Type (Solid, Liquid, Sharps) start->waste_id solid_waste Collect in Labeled Hazardous Solid Waste Container waste_id->solid_waste Solid liquid_waste Collect in Labeled Hazardous Liquid Waste Container waste_id->liquid_waste Liquid sharps_waste Dispose of in Sharps Container waste_id->sharps_waste Sharps store_waste Store Waste in Designated Secondary Containment Area solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->pickup

Caption: Disposal Workflow for this compound Waste.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[9] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[9]

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current Safety Data Sheet available before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Baicalin methyl ester
Reactant of Route 2
Reactant of Route 2
Baicalin methyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.